6-Bromo-1-methylcyclohexene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1-methylcyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPQJEUVZUTALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCCC1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306222 | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40648-23-5 | |
| Record name | NSC174671 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-bromo-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-methylcyclohexene is a versatile allylic bromide, a class of organic compounds recognized for their utility as intermediates in the synthesis of complex molecules. Its strategic placement of a bromine atom adjacent to a trisubstituted double bond makes it a valuable synthon for introducing functionality and building molecular complexity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, reactivity, and safety considerations. The information presented herein is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Physical Properties
While specific, experimentally determined physical properties for this compound are not extensively documented in readily available literature, predictions based on its structure and data from similar compounds provide valuable estimates. These properties are crucial for handling, reaction setup, and purification of the compound.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | - |
| Molecular Weight | 175.07 g/mol | [1] |
| Boiling Point | 166.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.325 g/cm³ (Predicted) | [2] |
| Refractive Index | 1.513 (Predicted) | [2] |
| Flash Point | 60.7 °C (Predicted) | [2] |
| LogP | 2.88 (Predicted) | [2] |
Note: The physical properties listed above are largely predicted and should be used as estimations. Experimental verification is recommended for precise applications.
Solubility
Based on the principle of "like dissolves like," this compound, a relatively nonpolar molecule, is expected to be soluble in a range of common organic solvents.
Table 2: Predicted Solubility of this compound
| Solvent | Predicted Solubility |
| Dichloromethane | Soluble |
| Diethyl ether | Soluble |
| Tetrahydrofuran | Soluble |
| Acetone | Soluble |
| Methanol | Slightly Soluble |
| Ethanol | Slightly Soluble |
| Water | Insoluble |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the presence of the allylic bromide functional group. This structural feature renders the compound susceptible to a variety of transformations, most notably nucleophilic substitution and elimination reactions.
Synthesis
The primary route for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene.[3] This reaction is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide.[3][4][5]
Diagram 1: Synthesis of this compound
Caption: Synthesis of this compound.
The reaction proceeds via a free-radical chain mechanism.[3] The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene to form a resonance-stabilized allylic radical. The subsequent reaction of this radical with a bromine source (Br₂ generated in situ from the reaction of HBr with NBS) yields the desired product.[5] It is important to note that allylic bromination can sometimes lead to a mixture of isomeric products due to the delocalization of the radical intermediate.[6][7]
Nucleophilic Substitution Reactions
As an allylic halide, this compound is a good substrate for nucleophilic substitution reactions.[3] It can undergo both Sₙ1 and Sₙ2 type reactions, depending on the nature of the nucleophile, the solvent, and the reaction conditions. The ability of the allylic system to stabilize a carbocation intermediate makes the Sₙ1 pathway favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents will favor the Sₙ2 mechanism.
Diagram 2: Nucleophilic Substitution of this compound
Caption: General nucleophilic substitution pathway.
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form dienes. The regioselectivity of the elimination will depend on the accessibility of the protons on the adjacent carbon atoms.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not widely reported. However, a general procedure for the allylic bromination of an alkene using NBS can be adapted.
Synthesis of this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a suitable inert solvent such as carbon tetrachloride.
-
Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., a small amount of benzoyl peroxide or AIBN) to the solution.
-
Reaction Conditions: Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the organic layer with water, a dilute solution of sodium thiosulfate (B1220275) (to remove any remaining bromine), and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.[8]
Diagram 3: Experimental Workflow for Synthesis and Purification
References
- 1. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 40648-23-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. openriver.winona.edu [openriver.winona.edu]
- 7. youtube.com [youtube.com]
- 8. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]
6-Bromo-1-methylcyclohexene CAS number and molecular structure
An In-depth Technical Guide to 6-Bromo-1-methylcyclohexene
This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, synthetic protocols, and key reactivity patterns.
Compound Identification and Structure
This compound is a halogenated cyclic alkene. Its structure consists of a cyclohexene (B86901) ring with a methyl group at the C1 position and a bromine atom at the C6 (allylic) position.
The key identifiers and structural representations for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 40648-23-5 | [1][2][3] |
| Molecular Formula | C₇H₁₁Br | [4] |
| IUPAC Name | This compound | [4] |
| Molecular Weight | 175.07 g/mol | [4] |
| Canonical SMILES | CC1=CCCCC1Br | [4] |
| InChI | InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h4,7H,2-3,5H2,1H3 | [4] |
| InChIKey | SWPQJEUVZUTALE-UHFFFAOYSA-N | [4] |
Physicochemical Properties
This table outlines the key computed and experimental physicochemical properties of this compound.
| Property | Value |
| Boiling Point | 166.7°C at 760 mmHg |
| Density | 1.325 g/cm³ |
| Flash Point | 60.7°C |
| Refractive Index | 1.513 |
| Vapor Pressure | 2.3±0.3 mmHg at 25°C (Predicted) |
| LogP | 2.88010 |
Synthesis and Reactivity
The bromine atom in this compound is located at an allylic position, which significantly influences its reactivity, particularly in nucleophilic substitution reactions.[1] This structural feature allows for mechanistic pathways such as SN1' and SN2'.[1]
Experimental Protocols
a) Synthesis via Allylic Bromination of 1-Methylcyclohexene
A primary method for synthesizing this compound is through the allylic bromination of 1-methylcyclohexene, often using N-Bromosuccinimide (NBS) and a radical initiator.[1] This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[1]
Detailed Methodology:
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by light or a radical initiator (e.g., AIBN), to generate a bromine radical.
-
Propagation Step 1 (Hydrogen Abstraction): The bromine radical abstracts an allylic hydrogen atom from 1-methylcyclohexene. This forms a resonance-stabilized allylic radical intermediate.[1]
-
Propagation Step 2 (Bromine Transfer): The allylic radical reacts with a molecule of NBS to yield the allylic bromide product and a succinimidyl radical, which continues the chain reaction.
-
Workup: Upon completion, the reaction mixture is typically filtered to remove succinimide. The filtrate is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product, which may contain isomeric byproducts due to the different allylic positions, is purified using techniques like fractional distillation or column chromatography.
b) Synthesis via Dehydrohalogenation of 1,2-Dibromo-1-methylcyclohexane
An alternative route involves a two-step process starting from 1-methylcyclohexene.[1]
Detailed Methodology:
-
Bromination of the Alkene: Molecular bromine (Br₂) is added across the double bond of 1-methylcyclohexene in an inert solvent (e.g., dichloromethane) to form 1,2-dibromo-1-methylcyclohexane.[1] This reaction is a highly regioselective electrophilic addition.[1]
-
Base-Induced Elimination: The resulting vicinal dibromide is then treated with a base to induce an elimination reaction (dehydrohalogenation), forming the desired this compound.[1] The choice of base and reaction conditions is critical to control the regioselectivity of the elimination.
Visualized Synthesis Pathway
The following diagram illustrates the logical relationship in the synthesis of this compound and its isomers from 1-methylcyclohexene via allylic bromination.
Caption: Allylic bromination of 1-methylcyclohexene leads to a resonance-stabilized radical intermediate, resulting in a mixture of isomeric products.
References
An In-depth Technical Guide to the IUPAC Nomenclature of 6-bromo-1-methylcyclohex-1-ene
This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the organic compound 6-bromo-1-methylcyclohex-1-ene. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of systematic naming conventions.
Fundamental Principles of Cycloalkene Nomenclature
The systematic naming of substituted cycloalkenes follows a set of prioritized rules established by IUPAC. These rules ensure that every distinct chemical structure has a unique and unambiguous name. The core principles involve identifying the parent hydrocarbon, numbering the carbon atoms of the ring, identifying and locating substituents, and assembling the name in the correct alphabetical and numerical order.
For cycloalkenes, the double bond is the principal functional group and is given priority in numbering. The carbons of the double bond are assigned the locants '1' and '2'. The direction of numbering is determined by the position of the substituents on the ring.[1][2]
Step-by-Step Nomenclature for 6-bromo-1-methylcyclohex-1-ene
The correct IUPAC name for the given compound is 6-bromo-1-methylcyclohex-1-ene . The derivation of this name is a logical process based on the established rules.
Step 1: Identification of the Parent Hydrocarbon The core structure is a six-membered carbon ring containing one double bond, which is identified as a cyclohexene (B86901).
Step 2: Numbering the Cyclohexene Ring The primary rule for numbering a cycloalkene is to assign the carbons of the double bond the lowest possible numbers, which are always 1 and 2.[1][2][3] In this specific molecule, one of the carbons of the double bond is substituted with a methyl group. When a substituent is present on one of the double-bonded carbons, that carbon is assigned the locant '1'.[3][4]
Therefore, the carbon atom bearing the methyl group is designated as C1. The other carbon of the double bond is consequently C2. The numbering must proceed through the double bond, so the direction is now set.
Step 3: Locating the Substituents With the numbering of the ring established (C1 being the methyl-substituted carbon and C2 being the other double-bonded carbon), the position of the bromine atom is determined by continuing the numbering around the ring. This places the bromine atom at the C6 position.
An alternative numbering scheme, starting with the methyl-substituted carbon as C1 but proceeding in the opposite direction around the ring, would place the bromine at C3. However, the rule is to number in the direction that gives the substituents the lowest possible locants at the first point of difference. In this case, numbering through the double bond is the established convention. The correct numbering gives the substituents at positions 1 and 6.
Step 4: Assembling the Final Name The substituents are listed in alphabetical order, not numerical order.[5][6][7] Therefore, "bromo" precedes "methyl" in the name. The locant for each substituent is placed before its name.
The final assembled IUPAC name is 6-bromo-1-methylcyclohex-1-ene .
The following diagram illustrates the logical workflow for determining the IUPAC name.
Summary of IUPAC Rules for Substituted Cycloalkenes
The key rules from IUPAC for the nomenclature of substituted cycloalkenes are summarized in the table below for easy reference.
| Rule ID | Rule Description | Application to 6-bromo-1-methylcyclohex-1-ene |
| 1 | The parent chain is the cyclic structure containing the double bond. | The parent is cyclohexene . |
| 2 | The carbon atoms of the double bond are assigned the locants 1 and 2.[1][2] | The double bond carbons are C1 and C2. |
| 3 | If a substituent is attached to one of the double-bonded carbons, that carbon is assigned locant 1.[3][4] | The carbon with the methyl group is C1. |
| 4 | Numbering proceeds through the double bond and then around the ring to give the other substituents the lowest possible locants. | Numbering proceeds from C1 (with methyl) to C2, resulting in the bromo group at C6. |
| 5 | Substituents are listed in alphabetical order, preceded by their locants.[5][6] | "Bromo" comes before "methyl". |
| 6 | The position of the double bond is indicated by the lower-numbered carbon, unless it is at position 1, in which case it is often omitted in the parent name for cyclic systems. | The name is cyclohex-1-ene, often simplified to cyclohexene in the final name as the '1' is implied. |
Visualization of Numbering Priority
The decision-making process for numbering the ring can be visualized as a logical flow. The primary consideration is the double bond, followed by the substituents on the double bond, and then the remaining substituents.
This technical guide has detailed the systematic application of IUPAC nomenclature rules to arrive at the unambiguous name for 6-bromo-1-methylcyclohex-1-ene. Adherence to these principles is crucial for clear communication in scientific and developmental contexts.
References
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. homework.study.com [homework.study.com]
- 5. IUPAC Rules [chem.uiuc.edu]
- 6. Organic Nomenclature [www2.chemistry.msu.edu]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
Synthesis of 6-Bromo-1-methylcyclohexene from 1-methylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of 6-bromo-1-methylcyclohexene from 1-methylcyclohexene via a free-radical allylic bromination. The core of this transformation involves the use of N-bromosuccinimide (NBS) as a selective brominating agent in the presence of a radical initiator. This document provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol adapted from a similar well-established procedure, and a discussion on the potential product distribution. Furthermore, it includes a summary of spectroscopic data for the starting material and predicted data for the product to aid in characterization.
Introduction
Allylic bromination is a fundamental transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionality serves as a versatile handle for subsequent nucleophilic substitutions and other modifications in the development of complex molecules, including pharmaceutical intermediates. The synthesis of this compound from 1-methylcyclohexene is a prime example of this strategic functionalization. The reaction is typically achieved using N-bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, thus favoring allylic substitution over electrophilic addition to the double bond.[1]
Reaction Mechanism and Regioselectivity
The allylic bromination of 1-methylcyclohexene with NBS proceeds through a free-radical chain mechanism.[1] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
The propagation phase involves two key steps:
-
A bromine radical abstracts an allylic hydrogen from 1-methylcyclohexene. This step is highly regioselective, favoring the abstraction of a hydrogen that leads to the most stable radical intermediate. In the case of 1-methylcyclohexene, abstraction of a hydrogen from the C6 position results in a resonance-stabilized allylic radical.
-
This allylic radical then reacts with a molecule of bromine (generated in situ from the reaction of HBr with NBS) to form the allylic bromide and a new bromine radical, which continues the chain reaction.[1]
A critical aspect of this reaction is the regioselectivity. The allylic radical intermediate possesses two resonance structures, which can lead to the formation of a mixture of isomeric products. In the case of 1-methylcyclohexene, the primary allylic radical can lead to both this compound and 3-bromo-1-methylcyclohexene. The final product ratio is dependent on the relative stability of the products and the steric hindrance at the reaction sites.[2]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a well-documented procedure for the allylic bromination of cyclohexene.[3]
Materials and Equipment:
-
1-methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized from water
-
Benzoyl peroxide (or AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclohexene, N-bromosuccinimide, and a catalytic amount of benzoyl peroxide in anhydrous carbon tetrachloride.
-
Reaction Execution: Stir the mixture at room temperature for a period, then slowly heat to reflux. Maintain the reflux for several hours, monitoring the reaction progress by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product can then be purified by vacuum distillation to yield the desired this compound as a colorless oil.[3]
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters (Adapted from Cyclohexene Bromination)
| Reagent/Parameter | Molar Ratio (to NBS) | Suggested Quantity |
| 1-methylcyclohexene | ~3 | (Calculated based on NBS) |
| N-Bromosuccinimide | 1 | (Limiting Reagent) |
| Benzoyl Peroxide | ~0.01 | (Catalytic) |
| Carbon Tetrachloride | - | Sufficient to dissolve reactants |
| Reflux Time | - | ~3.5 hours |
Table 2: Physical and Spectroscopic Data of Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) (CDCl₃) | ¹³C NMR (δ, ppm) (CDCl₃) | IR (cm⁻¹) |
| 1-methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 | ~5.38 (t, 1H), ~1.96 (m, 2H), ~1.89 (m, 2H), ~1.63 (m, 2H), ~1.61 (s, 3H), ~1.54 (m, 2H)[4] | ~134.4, ~121.5, ~30.1, ~25.5, ~23.0, ~22.4, ~22.3[5] | ~3020, 2925, 1670, 1440 |
| This compound | C₇H₁₁Br | 175.07 | 166.7 (Predicted)[6] | (Predicted) | (Predicted) | (Predicted) |
Mandatory Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Radical Reaction
Caption: Radical chain reaction mechanism for allylic bromination.
Conclusion
The synthesis of this compound from 1-methylcyclohexene is a practical and efficient method for introducing a bromine atom at the allylic position. The use of N-bromosuccinimide is key to achieving high selectivity for substitution over addition. While the potential for the formation of isomeric products exists due to the resonance-stabilized radical intermediate, the reaction conditions can be optimized to favor the desired product. This guide provides a solid foundation for researchers and drug development professionals to carry out this important synthetic transformation. Further experimental investigation is warranted to determine the precise yield and spectroscopic characteristics of the product mixture for this specific substrate.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]
- 3. syntheticpages.org [syntheticpages.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]
allylic bromination of 1-methylcyclohexene to yield 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allylic bromination of 1-methylcyclohexene to yield 6-bromo-1-methylcyclohexene. This reaction is a cornerstone of synthetic organic chemistry, offering a powerful method for the selective functionalization of alkenes, a critical process in the development of novel pharmaceutical compounds. This document details the underlying reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative and spectroscopic data for the resulting product.
Reaction Overview and Mechanism
The allylic bromination of 1-methylcyclohexene is most effectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide.[1][2] This method, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism, which allows for the selective substitution of a hydrogen atom at the allylic position (the carbon atom adjacent to the double bond) with a bromine atom, minimizing competing addition reactions across the double bond.[1][2]
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This highly reactive species then abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. In the case of 1-methylcyclohexene, there are three potential allylic positions. Abstraction of a hydrogen from the C6 position is favored as it leads to the formation of a resonance-stabilized tertiary allylic radical. This radical intermediate can then react with a bromine source (Br₂) generated in situ from the reaction of HBr with NBS, to form the final product, this compound. The resonance stabilization of the allylic radical is a key driving force for the selectivity of this reaction.
Due to the nature of the resonance-stabilized intermediate, a mixture of isomeric products is possible. However, the formation of this compound is generally favored.
Experimental Protocol
The following protocol is a representative procedure for the allylic bromination of 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle or oil bath
-
Apparatus for vacuum filtration
-
Apparatus for distillation
Procedure:
-
In a round-bottom flask, dissolve 1-methylcyclohexene in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. Alternatively, the reaction can be initiated by irradiation with a UV lamp at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the succinimide (B58015) byproduct by vacuum filtration.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound. Please note that specific spectroscopic data can vary slightly depending on the solvent and instrument used.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [3] |
| Molecular Weight | 175.07 g/mol | [3] |
| Boiling Point | 166.7°C at 760 mmHg | [4] |
| Density | 1.325 g/cm³ | [4] |
| Refractive Index | 1.513 | [4] |
| ¹H NMR (CDCl₃, ppm) | Predicted values: δ 5.5-6.0 (m, 1H, C=CH), 4.5-5.0 (m, 1H, CHBr), 2.0-2.5 (m, 2H, allylic CH₂), 1.6-2.0 (m, 4H, ring CH₂), 1.7 (s, 3H, CH₃) | |
| ¹³C NMR (CDCl₃, ppm) | Predicted values: δ 130-140 (C=C), 120-130 (C=C), 50-60 (CHBr), 20-40 (ring CH₂), 20-25 (CH₃) | |
| IR (cm⁻¹) | Predicted characteristic peaks: ~3020 (C=C-H stretch), ~2930 (C-H stretch), ~1650 (C=C stretch), ~600-700 (C-Br stretch) |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the free-radical chain mechanism of the allylic bromination of 1-methylcyclohexene with NBS.
Caption: Free-radical chain mechanism of allylic bromination.
Experimental Workflow
This diagram outlines the major steps involved in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
References
In-depth Technical Guide on the Resonance Stabilization of the Allylic Radical in the Synthesis of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromo-1-methylcyclohexene, with a core focus on the principles of resonance stabilization that govern the formation of the key allylic radical intermediate. This document details the reaction mechanism, provides experimental protocols, summarizes key quantitative data, and visualizes the process for enhanced understanding.
Introduction
The synthesis of this compound is a classic example of an allylic bromination reaction, a fundamental transformation in organic chemistry. This reaction is of significant interest to researchers and drug development professionals as it introduces a halogen at a strategic position, allowing for further functionalization in the synthesis of complex molecules. The regioselectivity of this reaction is critically dependent on the stability of the intermediate allylic radical, which is significantly influenced by resonance.
The Role of Resonance in the Allylic Radical Intermediate
The mechanism of allylic bromination of 1-methylcyclohexene with a reagent such as N-bromosuccinimide (NBS) proceeds through a free radical chain reaction.[1] The key step in determining the product distribution is the abstraction of a hydrogen atom from an allylic position to form a resonance-stabilized allylic radical.
In the case of 1-methylcyclohexene, there are two primary allylic positions from which a hydrogen atom can be abstracted: the methyl group (C7) and the methylene (B1212753) group on the ring (C6). Abstraction of a hydrogen atom from the C6 position leads to the formation of a secondary allylic radical. This radical is stabilized by resonance, delocalizing the unpaired electron across the C6 and C2 positions of the cyclohexene (B86901) ring. This delocalization can be represented by two resonance structures.
The stability of this allylic radical is the driving force for the selectivity of the reaction.[2] The bromine radical, generated from NBS, will preferentially abstract the allylic hydrogen over the vinylic or other alkyl hydrogens due to the lower bond dissociation energy of the allylic C-H bond, a direct consequence of the stability of the resulting radical.
Reaction Mechanism and Experimental Protocol
The synthesis of this compound is typically achieved through the reaction of 1-methylcyclohexene with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), in a non-polar solvent like carbon tetrachloride (CCl₄).
Experimental Protocol
The following is a representative experimental protocol for the allylic bromination of 1-methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.0 equivalent) and a catalytic amount of benzoyl peroxide to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initiated by the light from a sunlamp or a heat lamp.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, has been consumed and is replaced by succinimide (B58015), which is less dense and will float on the surface.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic by-products.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
The following tables summarize key quantitative data for the starting material and the product.
Table 1: Physical Properties of 1-Methylcyclohexene and this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 110-111 | 0.81 |
| This compound | C₇H₁₁Br | 175.07 | 166.7 at 760 mmHg | 1.325 |
Table 2: Spectroscopic Data for 1-Methylcyclohexene and this compound
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Methylcyclohexene | ~5.38 (t, 1H, olefinic H), ~1.96 (m, 2H, allylic CH₂), ~1.89 (m, 2H, allylic CH₂), ~1.63 (m, 2H, CH₂), ~1.61 (s, 3H, methyl H), ~1.54 (m, 2H, CH₂)[3][4] | 134.1 (C1), 121.5 (C2), 30.1 (C3), 25.5 (C4), 22.8 (C5), 22.4 (C6), 23.2 (CH₃)[4] |
| This compound | Data not available in the searched literature. | Data not available in the searched literature. |
Note: Specific, experimentally verified NMR data for this compound was not available in the searched resources. The data for 1-methylcyclohexene is provided for comparison.
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and logical relationships in the synthesis of this compound.
Caption: Resonance stabilization of the allylic radical.
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via allylic bromination is a powerful method for introducing functionality into a cyclohexene ring system. The regiochemical outcome of this reaction is fundamentally governed by the formation and resonance stabilization of the allylic radical intermediate. A thorough understanding of this principle is essential for predicting and controlling the products of such reactions, which is of paramount importance in the fields of organic synthesis and drug development. Further research to obtain and publish detailed spectroscopic data for this compound would be a valuable contribution to the scientific community.
References
- 1. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]
- 2. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Spectroscopic Data of 6-Bromo-1-methylcyclohexene: A Technical Guide
Introduction
6-Bromo-1-methylcyclohexene is a halogenated unsaturated cyclic hydrocarbon. The presence of a bromine atom at the allylic position, adjacent to the carbon-carbon double bond, makes it a valuable intermediate in organic synthesis. Accurate structural elucidation of this compound is critical for its application in research and development. This technical guide provides a summary of its physical properties and an in-depth look at the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, using 1-methylcyclohexene as a reference.
Physicochemical Properties of this compound
While detailed spectroscopic data is limited, some basic physicochemical properties have been reported.
| Property | Value |
| Molecular Formula | C₇H₁₁Br |
| Molecular Weight | 175.07 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 166.7 °C at 760 mmHg (Predicted) |
| Density | 1.325 g/cm³ (Predicted) |
| Refractive Index | 1.513 (Predicted) |
Predicted Spectroscopic Data (Based on 1-Methylcyclohexene)
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known data for 1-methylcyclohexene, with anticipated shifts due to the presence of the bromine atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments. The presence of the electronegative bromine atom at the allylic position (C6) will cause a significant downfield shift for the proton attached to that carbon.
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic Proton (-C=CH-) | ~5.5 - 5.8 | m | 1H |
| Allylic Proton (-CHBr-) | ~4.2 - 4.5 | m | 1H |
| Allylic Protons (-C=C-CH₂-) | ~2.0 - 2.3 | m | 2H |
| Methyl Protons (-CH₃) | ~1.6 - 1.7 | s | 3H |
| Cyclohexane Ring Protons | ~1.7 - 2.2 | m | 4H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum will provide information on the different carbon environments. The carbon atom bonded to bromine (C6) will be significantly shifted downfield.[1]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Alkene Carbon (C1) | ~130 - 135 |
| Tertiary Alkene Carbon (C2) | ~125 - 130 |
| Allylic Carbon (-CHBr-) (C6) | ~50 - 60 |
| Allylic Carbon (-C=C-CH₂-) (C3) | ~25 - 35 |
| Methyl Carbon (-CH₃) | ~20 - 25 |
| Cyclohexane Ring Carbons (C4, C5) | ~20 - 30 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (alkene) | ~1640 - 1680 | Medium |
| =C-H Stretch (vinylic) | ~3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | ~2850 - 3000 | Strong |
| C-Br Stretch | ~500 - 600 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[2]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |
| 174/176 | [M]⁺ (Molecular Ion) | Isotopic peaks for ⁷⁹Br and ⁸¹Br |
| 95 | [M - Br]⁺ | Loss of bromine radical |
| 81 | [M - Br - CH₂]⁺ or Retro-Diels-Alder fragment | Further fragmentation |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of allylic bromides is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator.[3][4][5][6]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene in a non-polar solvent such as carbon tetrachloride (CCl₄).[6]
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.[4]
-
The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction.[3]
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound.
Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy [9][10][11][12]
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry [13][14][15][16]
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using spectroscopic methods.
Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound using various spectroscopic techniques.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fiveable.me [fiveable.me]
- 5. 10.3 Preparing Alkyl Halides from Alkenes: Allylic Bromination – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
The Enhanced Reactivity of Allylic Halides: A Deep Dive into 6-Bromo-1-methylcyclohexene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Allylic halides are a class of organic compounds that exhibit unique and enhanced reactivity in comparison to their saturated counterparts. This heightened reactivity is attributed to the presence of a halogen atom bonded to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This structural motif allows for resonance stabilization of intermediates and transition states, opening up a variety of reaction pathways. 6-Bromo-1-methylcyclohexene is a prime example of an allylic halide, and understanding its reactivity is crucial for its application in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This technical guide will provide a comprehensive overview of the core principles governing the reactivity of this compound, including its synthesis, characteristic reactions, and the factors that influence its chemical behavior.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the allylic bromination of 1-methylcyclohexene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄). This reaction is known as the Wohl-Ziegler reaction and proceeds via a free-radical chain mechanism.[1][2][3]
The key to the selectivity of allylic bromination over the addition of bromine across the double bond is maintaining a low concentration of bromine (Br₂) in the reaction mixture. NBS serves as a source of bromine radicals by reacting with trace amounts of HBr to generate a low, steady concentration of Br₂.[4] The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to form a bromine radical. This radical then abstracts an allylic hydrogen from 1-methylcyclohexene, leading to the formation of a resonance-stabilized allylic radical. This radical intermediate can then react with a bromine molecule to yield the allylic bromide product and another bromine radical, which propagates the chain reaction.[1]
Core Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. The presence of the adjacent double bond significantly influences the mechanism and rate of these reactions.
Nucleophilic Substitution Reactions (Sₙ1, Sₙ2, Sₙ1', and Sₙ2')
Allylic halides like this compound are adept at undergoing both Sₙ1 and Sₙ2 reactions, often at accelerated rates compared to their non-allylic counterparts.[5]
-
Sₙ1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo Sₙ1 reactions. The rate-determining step is the formation of a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms, which significantly lowers the activation energy for this step.[6] A notable feature of Sₙ1 reactions with unsymmetrical allylic halides is the potential for the nucleophile to attack at either of the carbons bearing the delocalized positive charge, leading to a mixture of products. This is also known as an Sₙ1' reaction.[7][8]
-
Sₙ2 Reactions: With a strong nucleophile and a polar aprotic solvent, the Sₙ2 pathway is favored. The enhanced rate of Sₙ2 reactions in allylic systems is attributed to the stabilization of the transition state through overlap of the p-orbitals of the reacting carbon with the π-system of the adjacent double bond.[5] Similar to Sₙ1 reactions, a nucleophile can also attack the γ-carbon of the allylic system in a concerted fashion, displacing the leaving group from the α-carbon. This is known as the Sₙ2' mechanism.[7][8]
Elimination Reactions (E1 and E2)
In the presence of a base, this compound can undergo elimination reactions to form a conjugated diene.
-
E1 Reactions: E1 reactions proceed through the same resonance-stabilized allylic carbocation intermediate as Sₙ1 reactions. A weak base can then abstract a proton from a carbon adjacent to the carbocation to form a double bond. E1 reactions often compete with Sₙ1 reactions.[1]
-
E2 Reactions: A strong, bulky base will favor the E2 mechanism, which is a concerted process where the base removes a proton and the leaving group departs simultaneously. For the E2 reaction to occur, the proton to be removed and the leaving group must be in an anti-periplanar conformation.[9] The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product.[10]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁Br | [11] |
| Molecular Weight | 175.07 g/mol | [11] |
| IUPAC Name | This compound | [11] |
| CAS Number | 40648-23-5 | [11] |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for 1-Methylcyclohexene (Precursor)
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (ppm) | Multiplicity | Carbon Type | Chemical Shift (ppm) |
| ~5.38 | t | Olefinic C-H | Not specified |
| ~1.96 | m | Allylic CH₂ | Not specified |
| ~1.89 | m | Allylic CH₂ | Not specified |
| ~1.63 | m | CH₂ | Not specified |
| ~1.61 | s | Methyl C-H | Not specified |
| ~1.54 | m | CH₂ | Not specified |
Data sourced from BenchChem's comparative guide on methylcyclohexene isomers.[12]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and a subsequent nucleophilic substitution reaction. These are based on established methodologies for similar compounds.
Protocol 1: Synthesis of this compound via Allylic Bromination (Wohl-Ziegler Reaction)
-
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN) or a 250W sunlamp
-
Anhydrous sodium carbonate
-
-
Procedure:
-
To a dry, round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1-methylcyclohexene (1.0 eq) and anhydrous carbon tetrachloride.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux (or irradiate with a sunlamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete when the denser succinimide (B58015) precipitates to the bottom of the flask.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Protocol 2: Nucleophilic Substitution with Sodium Azide (B81097) (Representative Sₙ2 Reaction)
-
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude allylic azide.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Reaction pathways of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 40648-23-5 | Benchchem [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SN1 and SN2 Reactions of Allylic Halides and Tosylates | OpenOChem Learn [learn.openochem.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 11. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Theoretical and Computational Guide to the Structural Analysis of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1-methylcyclohexene is a substituted cyclohexene (B86901) of interest in organic synthesis and potential pharmaceutical applications. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, and intermolecular interactions. This technical guide outlines a comprehensive computational methodology for the detailed theoretical and computational investigation of this compound. In the absence of direct experimental data in the literature for this specific molecule, this document provides a robust framework based on established computational protocols for analogous substituted cyclohexenes. This guide details a systematic approach, including conformational analysis, geometry optimization, and the calculation of key structural parameters. All quantitative data presented are illustrative, based on expected values from studies of structurally related compounds, and are organized into clear, comparative tables. Methodological workflows and conformational relationships are visualized using Graphviz to ensure clarity and reproducibility for researchers undertaking similar computational studies.
Introduction
The conformational landscape of cyclic molecules like substituted cyclohexenes plays a pivotal role in determining their physical, chemical, and biological properties. The presence of substituents on the cyclohexene ring introduces steric and electronic effects that influence the equilibrium between different conformations. For this compound, the interplay between the methyl and bromo substituents dictates the preferred half-chair conformations and the energetic barriers to ring inversion.
Computational chemistry provides a powerful toolkit for elucidating the structural and energetic properties of such molecules at the atomic level.[1] This guide outlines a state-of-the-art in silico approach to characterize the conformational space of this compound, providing a foundational understanding for further research and development.
Proposed Computational Methodology
A multi-step computational workflow is proposed to systematically investigate the conformational space of this compound. This approach is designed to balance computational cost with a high degree of accuracy.
Conformational Search
The initial step involves a broad exploration of the potential energy surface to identify all possible low-energy conformers. This is crucial for a comprehensive understanding of the molecule's flexibility.
Protocol:
-
Initial Structure Generation: The 2D structure of this compound is sketched and converted to a 3D structure using a molecular editor.
-
Molecular Mechanics Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to rapidly generate a large number of possible conformers. This step efficiently explores the rotational space of the substituents and the ring puckering.
-
Clustering and Selection: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) and energy. A set of unique, low-energy conformers is selected for further, more accurate calculations.
Quantum Mechanical Geometry Optimization and Energy Calculation
The conformers identified in the initial search are then subjected to high-level quantum mechanical calculations to obtain accurate geometries and relative energies.
Protocol:
-
Density Functional Theory (DFT) Optimization: The selected conformers are optimized using Density Functional Theory (DFT), a widely used and reliable quantum mechanical method.[2] A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d) for initial optimizations.
-
Higher-Level Refinement: For the most stable conformers, a more accurate single-point energy calculation or full re-optimization can be performed using a larger basis set (e.g., 6-311+G(d,p)) and potentially a different functional or a higher level of theory like Møller-Plesset perturbation theory (MP2).[3]
-
Solvation Effects: To simulate a more realistic environment, the effect of a solvent can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).
The following diagram illustrates the proposed computational workflow:
Caption: Proposed computational workflow for the structural analysis of this compound.
Conformational Analysis of this compound
The cyclohexene ring adopts a half-chair conformation. The primary conformational isomerism in this compound arises from the axial or equatorial positioning of the bromo and methyl groups. Due to the C1-C2 double bond, the methyl group is on an sp2-hybridized carbon and does not have a distinct axial or equatorial position in the same way a substituent on an sp3 carbon would. The key conformational question revolves around the position of the bromine atom at C6.
The two primary half-chair conformers are interconvertible through a ring-flip process.
Caption: Conformational equilibrium of this compound between axial and equatorial bromine conformers.
Generally, for monosubstituted cyclohexanes, the equatorial conformer is more stable to avoid 1,3-diaxial interactions.[4][5] The relative stability of the axial and equatorial conformers of this compound will depend on the balance of steric and electronic effects.
Predicted Structural Data
The following tables present hypothetical but realistic quantitative data that would be expected from the computational analysis of the two primary conformers of this compound. These values are based on typical bond lengths and angles for similar molecules.
Table 1: Predicted Relative Energies of Conformers
| Conformer | Relative Energy (kcal/mol) |
| Equatorial-Br | 0.00 |
| Axial-Br | > 0.5 |
Table 2: Predicted Key Bond Lengths (Å)
| Bond | Equatorial-Br Conformer | Axial-Br Conformer |
| C-Br | 1.95 | 1.96 |
| C1-C2 | 1.34 | 1.34 |
| C1-C6 | 1.52 | 1.53 |
| C1-CH3 | 1.51 | 1.51 |
Table 3: Predicted Key Bond Angles (°)
| Angle | Equatorial-Br Conformer | Axial-Br Conformer |
| C5-C6-C1 | 110.5 | 111.0 |
| C5-C6-Br | 110.0 | 109.5 |
| C1-C6-Br | 109.0 | 108.5 |
| C2-C1-C6 | 122.0 | 122.0 |
Table 4: Predicted Key Dihedral Angles (°)
| Dihedral Angle | Equatorial-Br Conformer | Axial-Br Conformer |
| C2-C1-C6-C5 | -30.0 | 30.0 |
| C2-C1-C6-Br | 90.0 | -90.0 |
| C3-C4-C5-C6 | 55.0 | -55.0 |
Conclusion
References
- 1. Drug Discovery: Combining the Power of Computational Chemistry with Multiple Applications [bio-itworld.com]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. benchchem.com [benchchem.com]
- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 5. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
The Cyclohexene Ring: A Journey from Foundational Discovery to Modern Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The substituted cyclohexene (B86901) motif, a six-membered carbon ring containing a single double bond, is a cornerstone of organic chemistry. Its journey from a subject of academic curiosity in the late 19th century to a critical structural component in numerous modern pharmaceuticals is a testament to the enduring power of fundamental chemical discovery. This technical guide delves into the historical background of substituted cyclohexenes, details key synthetic methodologies with experimental protocols, and explores their role in modulating critical signaling pathways, providing a comprehensive resource for professionals in the field of drug development.
A Historical Perspective: The Dawn of Alicyclic Chemistry
The story of substituted cyclohexenes is intrinsically linked to the pioneering work of German chemist Otto Wallach , who was awarded the Nobel Prize in Chemistry in 1910 for his contributions to the field of alicyclic compounds. In the late 19th and early 20th centuries, Wallach and his contemporaries were engrossed in the study of terpenes, volatile compounds found in essential oils. Their investigations into the structure and reactivity of these natural products laid the crucial groundwork for understanding cyclic hydrocarbons.
One of the earliest and most fundamental methods for the synthesis of a substituted cyclohexene was the acid-catalyzed dehydration of a substituted cyclohexanol. A classic example is the formation of 1-methylcyclohexene from 1-methylcyclohexanol (B147175). This elimination reaction, extensively studied in Wallach's laboratory, proceeds through the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and subsequent deprotonation to yield the alkene.
Another foundational pillar in the synthesis of substituted cyclohexenes was the groundbreaking work of German chemists Otto Diels and Kurt Alder . In 1928, they described a reaction between a conjugated diene and a substituted alkene (a dienophile) to form a substituted cyclohexene derivative. This reaction, now famously known as the Diels-Alder reaction , earned them the Nobel Prize in Chemistry in 1950. Its ability to form six-membered rings with high stereochemical control has made it an indispensable tool in organic synthesis.
The mid-20th century saw the development of other powerful synthetic tools for constructing substituted cyclohexene rings. The Robinson annulation , discovered by Sir Robert Robinson in 1935, is a tandem reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to form a cyclohexenone, a ketone-containing cyclohexene derivative.[1][2] This method has been particularly instrumental in the synthesis of steroids and other polycyclic natural products.[2]
Around the same time, in 1944, Australian chemist Arthur Birch developed the Birch reduction , a method for the reduction of aromatic rings to 1,4-cyclohexadienes using an alkali metal in liquid ammonia (B1221849) with an alcohol.[3][4] This reaction provided a novel entry into partially saturated cyclic systems, further expanding the synthetic chemist's toolkit for accessing substituted cyclohexenes.
The work of other notable chemists like Adolf von Baeyer , with his strain theory of cyclic compounds, and William Henry Perkin Jr. , who made significant contributions to the synthesis of cyclic ketones, also provided a deeper understanding of the stability and reactivity of these ring systems, paving the way for more sophisticated synthetic strategies.[3][5]
Key Synthetic Methodologies and Experimental Protocols
The historical and continued importance of substituted cyclohexenes is reflected in the diverse array of synthetic methods developed for their preparation. The following sections detail the protocols for some of the most fundamental and widely used reactions.
Dehydration of Substituted Cyclohexanols
This classic method remains a staple in introductory organic chemistry and is a direct route to simple substituted cyclohexenes.
Table 1: Quantitative Data for the Dehydration of 2-Methylcyclohexanol
| Product | Relative Yield (Zaitsev's Rule) |
| 1-Methylcyclohexene | Major Product |
| 3-Methylcyclohexene | Minor Product |
Experimental Protocol: Synthesis of 1-Methylcyclohexene via Acid-Catalyzed Dehydration of 1-Methylcyclohexanol [6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 1-methylcyclohexanol (1.0 molar equivalent).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid or 85% phosphoric acid (catalytic amount, e.g., 0.2 molar equivalents). The addition is exothermic and should be done carefully.[6]
-
Distillation: Assemble a fractional distillation apparatus and gently heat the mixture. The lower-boiling products, 1-methylcyclohexene and water, will co-distill. Collect the distillate that boils in the range of 90-115 °C.[6]
-
Work-up: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid, venting frequently), and again with water.[6]
-
Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Perform a final simple distillation, collecting the fraction that boils at 110-111 °C to obtain purified 1-methylcyclohexene.[6]
The Diels-Alder Reaction
This [4+2] cycloaddition is a powerful and stereospecific method for forming substituted cyclohexenes.
Experimental Protocol: Synthesis of a Substituted Cyclohexene via Diels-Alder Reaction of Anthracene (B1667546) and Maleic Anhydride (B1165640)
-
Reactant Preparation: In a round-bottom flask, combine anthracene (1.0 molar equivalent) and maleic anhydride (1.0 molar equivalent).
-
Solvent Addition: Add a high-boiling solvent such as xylene.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by the disappearance of the yellow color of the reactants.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to obtain the purified Diels-Alder adduct.
The Robinson Annulation
This tandem reaction is a cornerstone for the synthesis of fused bicyclic systems containing a cyclohexenone ring. A prominent example is the synthesis of the Wieland-Miescher ketone.[5]
Table 2: Representative Yields for the Synthesis of the Wieland-Miescher Ketone
| Step | Reagents | Yield |
| Michael Addition & Aldol Condensation | 2-methyl-1,3-cyclohexanedione, methyl vinyl ketone, base | 70-90% |
Experimental Protocol: Synthesis of the Wieland-Miescher Ketone [5]
-
Michael Addition: To a solution of 2-methyl-1,3-cyclohexanedione (1.0 molar equivalent) in a suitable solvent (e.g., methanol), add a base such as potassium hydroxide (B78521). Cool the mixture and slowly add methyl vinyl ketone (1.1 molar equivalents). Stir the reaction at room temperature until the Michael addition is complete.
-
Intramolecular Aldol Condensation and Dehydration: Acidify the reaction mixture to neutralize the base. Then, add a stronger base (e.g., potassium hydroxide in ethanol) and heat the mixture to reflux to induce the intramolecular aldol condensation and subsequent dehydration.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can be purified by distillation or recrystallization to yield the Wieland-Miescher ketone.
Substituted Cyclohexenes in Drug Development: Modulating Signaling Pathways
The rigid, yet conformationally flexible, scaffold of the cyclohexene ring makes it an attractive moiety for the design of small molecule drugs that can interact with biological targets such as G-protein coupled receptors (GPCRs) and enzymes.
CCR2 Antagonism: A Case Study in GPCR Modulation
The C-C chemokine receptor type 2 (CCR2) is a GPCR that plays a critical role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation.[7] Its primary ligand is the chemokine CCL2.[7] Overactivation of the CCL2/CCR2 signaling axis is implicated in various inflammatory diseases, making CCR2 an attractive therapeutic target.[7][8] Several substituted cyclohexane (B81311) and cyclohexene derivatives have been identified as potent CCR2 antagonists.[9][10]
These antagonists typically function by binding to the CCR2 receptor, thereby blocking the binding of CCL2 and inhibiting the downstream signaling cascade.[7] This prevents the recruitment of inflammatory cells and mitigates the inflammatory response. The binding can be orthosteric, directly competing with the natural ligand, or allosteric, binding to a different site on the receptor and inducing a conformational change that prevents activation.[7]
The signaling cascade initiated by CCL2 binding to CCR2 involves the activation of several key intracellular pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][11] By blocking the initial receptor activation, CCR2 antagonists effectively inhibit these downstream pathways.
Experimental Workflow for Characterizing a Novel CCR2 Antagonist
The discovery and development of a new substituted cyclohexene-based CCR2 antagonist involves a rigorous experimental workflow to characterize its potency and mechanism of action.
Substituted Cyclohexenes as Enzyme Inhibitors
Beyond GPCRs, substituted cyclohexenes have also been investigated as inhibitors of various enzymes. The constrained conformation of the cyclohexene ring can facilitate binding to the active or allosteric sites of enzymes, leading to modulation of their activity. For instance, certain polyoxygenated cyclohexene derivatives have shown potential as anti-cancer agents by interfering with enzymes involved in cell cycle regulation, such as EZH2.[12] The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate.
Conclusion
The journey of the substituted cyclohexene ring from its early discovery in the context of natural product chemistry to its current status as a privileged scaffold in medicinal chemistry highlights the profound impact of fundamental organic synthesis on modern drug development. The pioneering work of chemists like Wallach, Diels, Alder, and Robinson provided the essential tools to construct this versatile six-membered ring system. Today, researchers continue to build upon this legacy, designing and synthesizing novel substituted cyclohexene derivatives with finely tuned biological activities. A deep understanding of the historical context, synthetic methodologies, and mechanisms of action of these compounds is crucial for the continued innovation of new and effective therapeutics for a wide range of human diseases.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. William Henry Perkin Jr. - Wikipedia [en.wikipedia.org]
- 4. Birch reduction - Wikipedia [en.wikipedia.org]
- 5. Baeyer’s strain theory, proposed by the German chemist Adolf von Baey - askIITians [askiitians.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 9. diy.org [diy.org]
- 10. benchchem.com [benchchem.com]
- 11. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Bromo-1-methylcyclohexene via Allylic Bromination with N-Bromosuccinimide (NBS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Allylic bromination is a crucial transformation in organic synthesis, enabling the introduction of a bromine atom at a carbon adjacent to a double bond. This functionalization provides a versatile handle for subsequent nucleophilic substitutions, eliminations, or organometallic reactions. N-Bromosuccinimide (NBS) is the reagent of choice for this reaction, as it provides a low, constant concentration of bromine radicals, which favors the desired allylic substitution over the competing electrophilic addition to the alkene.[1][2] This protocol details the synthesis of 6-bromo-1-methylcyclohexene from 1-methylcyclohexene using NBS in a non-polar solvent, initiated by light or a radical initiator. The reaction proceeds via a free-radical chain mechanism, where the stability of the resulting tertiary allylic radical directs the regioselectivity of the bromination to the C6 position.[3]
Reaction Scheme
1-Methylcyclohexene reacts with N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light in a solvent such as carbon tetrachloride to yield this compound and succinimide (B58015) as a byproduct.
Data Presentation: Key Reaction Parameters
The following table summarizes the typical quantitative data for the synthesis. Molar amounts should be calculated based on the desired scale of the reaction.
| Parameter | Value | Notes |
| Starting Material | 1-Methylcyclohexene | Ensure purity, as isomeric impurities can lead to side products. |
| Reagent | N-Bromosuccinimide (NBS) | Should be recrystallized from water if it appears yellow or discolored to remove impurities and HBr. |
| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane (B81311) | CCl₄ is traditional but toxic; cyclohexane is a suitable alternative.[4] Ensure the solvent is anhydrous. |
| Initiator | AIBN or Benzoyl Peroxide | ~1-2 mol% relative to the starting material. Alternatively, a UV or tungsten lamp can be used.[4] |
| Molar Ratio | 1.0 eq : 1.1 eq : 0.02 eq | (1-Methylcyclohexene : NBS : Initiator) |
| Reaction Temperature | Reflux (~77°C for CCl₄, ~81°C for Cyclohexane) | Maintain a gentle reflux throughout the reaction period. |
| Reaction Time | 2 - 4 hours | Monitor reaction progress by TLC or GC analysis. |
| Typical Yield | 60 - 75% | Yield is dependent on the purity of reagents and reaction conditions. |
Experimental Protocol
Materials and Equipment
-
Chemicals:
-
1-Methylcyclohexene (C₇H₁₂)
-
N-Bromosuccinimide (NBS) (C₄H₄BrNO₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
UV lamp or tungsten filament lamp (if an initiator is not used)
-
Buchner funnel and filter paper for vacuum filtration
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or flash column chromatography
-
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylcyclohexene (1.0 eq), N-Bromosuccinimide (1.1 eq), and the solvent (e.g., carbon tetrachloride). The volume of the solvent should be sufficient to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of starting material).
-
Add the radical initiator, AIBN (0.02 eq).
-
-
Reaction Execution:
-
Begin stirring the mixture. Heat the flask using a heating mantle to a gentle reflux.[4] If using a photochemical initiator, position a lamp close to the reaction flask.
-
During the reaction, the dense NBS will be consumed and the lighter succinimide byproduct will form and float to the surface.
-
Monitor the reaction for 2-4 hours. The progress can be checked by withdrawing a small aliquot, filtering it, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solid succinimide byproduct by vacuum filtration, washing the solid with a small amount of the cold solvent.[4]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (to neutralize any trace HBr) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product, this compound, can be purified by vacuum distillation. Collect the fraction at the appropriate boiling point under reduced pressure. Alternatively, purification can be achieved by flash column chromatography on silica (B1680970) gel.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol, from preparation to the final purified product.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: 6-Bromo-1-methylcyclohexene as a Precursor for Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylcyclohexene is a valuable precursor for the formation of the corresponding allylic Grignard reagent, 1-methylcyclohex-2-en-1-ylmagnesium bromide. This organometallic intermediate is a potent nucleophile, enabling the formation of carbon-carbon bonds through reactions with a wide array of electrophiles. Its utility is particularly significant in the synthesis of complex molecules in the pharmaceutical and fragrance industries. However, the formation of allylic Grignard reagents is often accompanied by side reactions, most notably Wurtz-type coupling, which can significantly reduce the yield of the desired reagent. This document provides detailed protocols for the preparation of a cyclic allylic Grignard reagent, using 3-bromocyclohexene (B24779) as a close structural analog for this compound, and its subsequent reaction with an electrophile. Strategies to minimize dimerization are highlighted.
Data Presentation
Due to the limited availability of specific quantitative data for the Grignard reagent derived from this compound, the following table summarizes the reported yields for the reactions of a closely related analog, cyclohex-2-en-1-ylmagnesium bromide, with various electrophiles. This data provides a reasonable expectation of the reactivity and potential yields for the target Grignard reagent.
| Electrophile | Product | Solvent | Yield (%) |
| Allyl bromide | 1-(Cyclohex-2-en-1-yl)propene | Ether | 92 |
| Benzyl chloride | (Cyclohex-2-en-1-ylmethyl)benzene | Ether | 91 |
| Cyclohexanone (B45756) | 1-(Cyclohex-2-en-1-yl)cyclohexan-1-ol | Not specified | ~1 |
| Aldehydes (general) | 1-(Cyclohex-2-en-1-yl)alkan-1-ol | Not specified | >85 |
Note: The low yield with cyclohexanone is attributed to steric hindrance and competing enolization pathways.
Experimental Protocols
Disclaimer: The following protocol for the formation of the Grignard reagent is based on best practices for analogous cyclic allylic bromides, such as 3-bromocyclohexene, due to the absence of a specific published procedure for this compound. The reaction conditions, particularly temperature and addition rate, are critical to minimize the formation of the Wurtz-type coupling byproduct, [1,1'-bi(cyclohexane)]-2,2'-diene.
Protocol 1: Formation of 1-Methylcyclohex-2-en-1-ylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for activation)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., three-necked flask, reflux condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium, appearing as a brownish-purple vapor that then dissipates. This step helps to activate the magnesium surface.
-
Initiation of Reaction: Add a small volume of anhydrous diethyl ether or THF to cover the magnesium turnings. Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion (approximately 5-10%) of the bromide solution to the magnesium suspension.
-
Maintaining the Reaction: The reaction should initiate spontaneously, as evidenced by gentle refluxing and the disappearance of the iodine color. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, cool the reaction mixture in an ice-water bath.
-
Slow Addition: Add the remainder of the this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The slow addition is crucial to keep the concentration of the bromide low, which minimizes the Wurtz-type coupling side reaction.[1]
-
Completion and Use: After the addition is complete, allow the mixture to stir at room temperature for an additional 30-60 minutes. The resulting greyish solution of 1-methylcyclohex-2-en-1-ylmagnesium bromide is now ready for use in subsequent reactions. It is recommended to use the Grignard reagent promptly after its preparation.[1]
Protocol 2: Reaction with an Aldehyde (e.g., Propanal)
Materials:
-
Solution of 1-methylcyclohex-2-en-1-ylmagnesium bromide (prepared in Protocol 1)
-
Propanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Prepare a solution of propanal (0.9 equivalents) in anhydrous diethyl ether or THF. Add this solution dropwise to the stirred Grignard reagent.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, cool the mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product, 1-(1-methylcyclohex-2-en-1-yl)propan-1-ol. Further purification can be achieved by column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the formation of the Grignard reagent and its subsequent reaction.
Caption: Mechanism of Grignard formation and the competing Wurtz-type coupling side reaction.
References
Preparation of 6-Lithio-1-methylcyclohexene: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the preparation of the organolithium reagent 6-lithio-1-methylcyclohexene from its corresponding vinyl bromide, 6-bromo-1-methylcyclohexene. This reagent is a valuable intermediate for the introduction of the 1-methylcyclohexenyl moiety in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The primary method for this transformation is the lithium-halogen exchange reaction.
Introduction
Organolithium reagents are highly reactive, carbanionic species that serve as potent nucleophiles and strong bases in organic synthesis. Vinyllithium (B1195746) reagents, such as 6-lithio-1-methylcyclohexene, are particularly useful for the formation of carbon-carbon bonds with a variety of electrophiles, proceeding with retention of the double bond's configuration. The most common and efficient method for the preparation of vinyllithium reagents from their corresponding vinyl halides is the lithium-halogen exchange. This reaction is typically rapid, even at low temperatures, and the equilibrium favors the formation of the more stable organolithium species. The stability of the carbanion intermediate is a key factor, with sp²-hybridized carbanions (like in vinyllithiums) being more stable than sp³-hybridized carbanions (like in alkyllithiums).
Principle of Preparation: Lithium-Halogen Exchange
The preparation of 6-lithio-1-methylcyclohexene from this compound is achieved through a lithium-halogen exchange reaction. This process involves the treatment of the vinyl bromide with an alkyllithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction proceeds via a nucleophilic attack of the alkyllithium on the bromine atom of the vinyl bromide. The equilibrium of the reaction lies towards the formation of the more stable vinyllithium reagent.
The general transformation is depicted below:
Figure 1. Reaction scheme for the preparation of 6-lithio-1-methylcyclohexene.
Data Presentation
While specific yield data for the preparation of 6-lithio-1-methylcyclohexene is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes for lithium-halogen exchange reactions on vinyl bromides based on analogous transformations.
| Parameter | Condition 1 (n-BuLi) | Condition 2 (t-BuLi) |
| Alkyllithium Reagent | n-Butyllithium (n-BuLi) | tert-Butyllithium (t-BuLi) |
| Stoichiometry (Alkyllithium) | 1.0 - 1.2 equivalents | 2.0 - 2.2 equivalents |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF/Pentane mixture |
| Temperature | -78 °C | -78 °C to -100 °C |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes |
| Typical Yield Range (Analogous Systems) | Moderate to High | High |
| Notes | Generally effective for vinyl bromides. | Often provides higher yields and faster reaction rates. Two equivalents are used to consume the generated tert-butyl bromide. |
Experimental Protocols
The following is a generalized protocol for the preparation of 6-lithio-1-methylcyclohexene via lithium-halogen exchange. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.
Materials:
-
This compound
-
n-Butyllithium (or tert-Butyllithium) solution in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bar
-
Syringes and needles
Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer.
-
Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add a solution of n-butyllithium (1.1 eq.) or tert-butyllithium (2.1 eq.) in hexanes dropwise to the stirred solution of the vinyl bromide while maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the organolithium reagent is typically rapid at this temperature.
-
In Situ Use: The resulting solution of 6-lithio-1-methylcyclohexene is typically used immediately in subsequent reactions with electrophiles. It is not isolated.
Workflow Diagram:
Figure 2. Experimental workflow for the preparation of 6-lithio-1-methylcyclohexene.
Mandatory Visualizations
Reaction Pathway Diagram:
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry and materials science for the construction of complex molecular architectures.[1] This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 6-bromo-1-methylcyclohexene with various boronic acids. This versatile substrate allows for the synthesis of a diverse range of 1-methyl-6-arylcyclohexene derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Representative Suzuki-Miyaura Couplings
While specific literature examples for the Suzuki-Miyaura coupling of this compound are limited, the following table presents representative data for the coupling of analogous cyclic vinyl bromides with various arylboronic acids to provide an expectation of yields and applicable conditions.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 65 | 24 | 75-85 |
| 4 | 3-Thienylboronic acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DMF | 90 | 8 | 70-80 |
Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates and are for illustrative purposes.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)
-
Degassed water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or on a heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions (SN1' and SN2') of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the nucleophilic substitution reactions of 6-Bromo-1-methylcyclohexene, a key intermediate in the synthesis of various organic molecules. The allylic position of the bromine atom in this substrate allows for two distinct reaction pathways, SN1' and SN2', leading to the formation of valuable substituted cyclohexene (B86901) derivatives. Understanding and controlling these pathways is crucial for the targeted synthesis of complex molecules in drug discovery and development.
Introduction to Allylic Substitution in this compound
This compound is an allylic halide, and its reactivity in nucleophilic substitution is significantly influenced by the adjacent double bond.[1] This structural feature enables the formation of a resonance-stabilized allylic carbocation in SN1-type reactions or allows for a concerted attack at the gamma (γ) position in SN2-type reactions.[2] Consequently, nucleophilic substitution on this substrate can yield two constitutional isomers: 1-methyl-2-cyclohexen-1-ol and 2-methyl-2-cyclohexen-1-ol.
The competition between the SN1' and SN2' pathways is dependent on several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature.[3] By carefully selecting the reaction conditions, it is possible to favor one pathway over the other, thus controlling the product distribution.
The SN1' Reaction of this compound
The SN1' (Substitution Nucleophilic Unimolecular with allylic rearrangement) reaction of this compound proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation.[4] This pathway is typically favored under solvolytic conditions, using a weak nucleophile and a polar protic solvent.[5]
The initial step is the rate-determining ionization of the C-Br bond to form a carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack either of these electrophilic centers, leading to the formation of two isomeric products.[4] The product ratio is often determined by the relative stability of the two resonance contributors to the carbocation and any steric factors influencing the nucleophilic attack.
Representative Quantitative Data for SN1' Reaction
The following table summarizes representative data for the solvolysis of this compound in ethanol (B145695), a typical SN1' reaction. The product distribution is based on the expected reactivity of analogous allylic systems.
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Ethanol (EtOH) |
| Solvent | Ethanol (80%) / Water (20%) |
| Temperature | 50 °C |
| Reaction Time | 24 hours |
| Product 1 | 1-ethoxy-1-methylcyclohex-2-ene |
| Product 2 | 3-ethoxy-1-methylcyclohex-1-ene |
| Approximate Product Ratio (Product 1:Product 2) | 60:40 |
Experimental Protocol for SN1' Reaction (Solvolysis)
Objective: To perform the solvolysis of this compound to yield a mixture of 1-ethoxy-1-methylcyclohex-2-ene and 3-ethoxy-1-methylcyclohex-1-ene.
Materials:
-
This compound (1.0 g, 5.71 mmol)
-
Ethanol (20 mL)
-
Water (5 mL)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g).
-
Add a mixture of ethanol (20 mL) and water (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to 50 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 24 hours, or upon completion of the reaction as indicated by TLC, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (2 x 20 mL) to neutralize any HBr formed.
-
Wash with brine (20 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the product mixture by column chromatography on silica (B1680970) gel to separate the two isomers.
-
Characterize the products using NMR and GC-MS to determine the product ratio.
The SN2' Reaction of this compound
The SN2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) reaction is a concerted, one-step process.[2] In this mechanism, a strong nucleophile attacks the γ-carbon of the allylic system, leading to a simultaneous shift of the double bond and expulsion of the leaving group from the α-carbon. This pathway is favored by the use of strong, unhindered nucleophiles and polar aprotic solvents.[3] The SN2' reaction is stereospecific and results in the formation of a single constitutional isomer, assuming the reaction proceeds exclusively through this pathway.
Representative Quantitative Data for SN2' Reaction
The following table presents representative data for the reaction of this compound with sodium azide (B81097), a strong nucleophile, which is expected to favor the SN2' pathway.
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Azide (NaN3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 25 °C |
| Reaction Time | 6 hours |
| Major Product | 1-azido-2-methylcyclohex-2-ene |
| Approximate Yield | > 90% |
Experimental Protocol for SN2' Reaction
Objective: To synthesize 1-azido-2-methylcyclohex-2-ene via an SN2' reaction of this compound.
Materials:
-
This compound (1.0 g, 5.71 mmol)
-
Sodium azide (0.45 g, 6.85 mmol)
-
Dimethylformamide (DMF, 20 mL)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (100 mL)
-
Rotary evaporator
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (0.45 g) in DMF (20 mL).
-
To this solution, add this compound (1.0 g) dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture at 25 °C for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Characterize the final product by NMR and IR spectroscopy.
Visualizing the Reaction Pathways and Workflow
Reaction Mechanisms
Caption: SN1' Reaction Mechanism of this compound.
Caption: SN2' Reaction Mechanism of this compound.
Experimental Workflow
Caption: General Experimental Workflow for Nucleophilic Substitution.
References
Application of 6-Bromo-1-methylcyclohexene in the Synthesis of Pharmaceutical Intermediates
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-1-methylcyclohexene is a versatile bifunctional molecule containing a reactive allylic bromide and a trisubstituted double bond. While direct applications of this compound in documented pharmaceutical syntheses are not widely reported in the current literature, its chemical structure presents significant potential for the synthesis of a variety of pharmaceutical intermediates. The allylic bromide is an excellent electrophile for nucleophilic substitution reactions, and the alkene moiety can be functionalized through various addition and coupling reactions. This document outlines potential applications of this compound as a building block for the synthesis of key pharmaceutical scaffolds, including precursors for carbocyclic nucleoside analogues and substituted cyclohexene (B86901) derivatives with potential anti-inflammatory activity. The protocols provided are based on well-established synthetic methodologies and are intended to serve as a guide for researchers exploring the utility of this reagent.
Proposed Synthetic Applications
Based on the reactivity of its functional groups, this compound can be utilized in several key transformations to generate valuable pharmaceutical intermediates.
-
Nucleophilic Substitution: The allylic bromide is susceptible to SN2 and SN1 type reactions with a variety of nucleophiles, such as amines, azides, and thiols, to introduce diverse functionalities. This is particularly useful for the synthesis of precursors to carbocyclic nucleoside analogues where a nitrogenous base can be introduced.
-
Palladium-Catalyzed Cross-Coupling Reactions: The allylic bromide can participate in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings, to form carbon-carbon bonds and build more complex molecular architectures. These reactions are foundational in modern drug discovery.
Experimental Protocols
The following are proposed experimental protocols for the application of this compound in the synthesis of pharmaceutical intermediates.
Protocol 1: Synthesis of a Carbocyclic Nucleoside Analogue Precursor via Nucleophilic Substitution
This protocol describes the synthesis of a precursor for a carbocyclic nucleoside analogue through the substitution of the bromine atom with a model nucleobase, such as adenine (B156593).
Table 1: Reagents and Proposed Reaction Conditions for Nucleophilic Substitution
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Adenine | 1.2 eq |
| Base (e.g., K₂CO₃) | 2.0 eq |
| Solvent | Anhydrous DMF |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
| Proposed Yield | 60-70% |
Methodology:
-
To a flame-dried round-bottom flask, add adenine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.0 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkylated adenine derivative.
Protocol 2: Synthesis of a Phenyl-Substituted Methylcyclohexene Intermediate via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with phenylboronic acid to generate a key intermediate for potential anti-inflammatory agents.
Table 2: Reagents and Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Reagent/Parameter | Value |
| This compound | 1.0 eq |
| Phenylboronic Acid | 1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 eq |
| Base (e.g., Na₂CO₃) | 2.0 eq |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 90 °C |
| Reaction Time | 8-16 h |
| Proposed Yield | 75-85% |
Methodology:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture (toluene/ethanol/water) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the phenyl-substituted methylcyclohexene.
Visualizations
Synthetic Pathways
Application Notes: 6-Bromo-1-methylcyclohexene as a Versatile Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1-methylcyclohexene is a functionalized cyclic alkene that holds potential as a versatile building block in the synthesis of complex molecular architectures, particularly in the realm of natural products. Its structure, featuring a reactive allylic bromide and a trisubstituted double bond, offers multiple sites for strategic chemical modifications. While direct applications of this compound in documented total syntheses are not widely reported, its structural motifs are found in numerous bioactive natural products. The principles of its reactivity can be illustrated through the synthesis of related compounds and key chemical transformations that are foundational to natural product synthesis. This document outlines the potential synthetic utility of this compound and provides protocols for key reactions involving closely related structures, thereby serving as a guide for its application in synthetic strategies.
The core structure of this compound is particularly relevant to the synthesis of certain classes of alkaloids, such as the Sceletium alkaloids, which are known for their psychoactive properties and potential therapeutic applications in treating anxiety and depression.[1][2] These alkaloids are characterized by a substituted cyclohexene (B86901) or cyclohexane (B81311) ring bearing a critical quaternary carbon center.
Synthetic Utility and Key Transformations
The synthetic utility of this compound and its isomers lies in their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The bromine atom can be displaced in nucleophilic substitution reactions or participate in transition metal-catalyzed cross-coupling reactions. The double bond can undergo a range of addition reactions.
A pivotal application of bromo-cyclohexene derivatives is in the construction of all-carbon quaternary centers, a common and challenging motif in natural product synthesis. One notable example is in the synthesis of the Amaryllidaceae alkaloid (±)-Mesembrine. While not using this compound directly, synthetic strategies towards mesembrine (B35894) and related Sceletium alkaloids have utilized substituted cyclohexenone systems to build the characteristic spirocyclic core.[3]
Case Study: Synthesis of (±)-O-Methyljoubertiamine
The synthesis of (±)-O-methyljoubertiamine, a seco-mesembrane alkaloid, provides a valuable case study for the strategic use of substituted cyclohexene derivatives. While a direct role for this compound is not explicitly detailed in all published routes, the assembly of the core structure often involves the manipulation of a cyclohexene ring that could conceptually be derived from or lead to such a bromo-intermediate.
One synthetic approach to the related Sceletium alkaloids involves an Eschenmoser–Claisen rearrangement of a substituted cyclohexenol (B1201834) to construct the required all-carbon quaternary center. This highlights the importance of functionalized cyclohexene rings in accessing the core structure of these natural products.
Experimental Protocols
Table 1: Key Synthetic Transformations of 1-Methylcyclohexene Derivatives
| Reaction | Reagents | Product(s) | Typical Yield (%) |
| Hydroboration-Oxidation | 1. BH₃•THF or 9-BBN 2. H₂O₂, NaOH | trans-2-Methylcyclohexanol | 90-98 |
| Epoxidation | m-CPBA or Peroxyacetic acid | 1-Methylcyclohexene oxide | High |
| Allylic Bromination | N-Bromosuccinimide (NBS), light/heat | 3-Bromo-1-methylcyclohexene | Varies |
| Ozonolysis (Reductive Workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | 6-Oxoheptanal | High |
Protocol 1: Synthesis of trans-2-Methylcyclohexanol via Hydroboration-Oxidation
This protocol describes the anti-Markovnikov hydration of 1-methylcyclohexene to yield trans-2-methylcyclohexanol. This transformation is crucial for introducing hydroxyl functionality with stereocontrol.
Workflow:
Caption: Hydroboration-Oxidation Workflow.
Materials:
-
1-Methylcyclohexene
-
Borane-tetrahydrofuran complex (BH₃•THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylcyclohexene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of BH₃•THF in THF (0.5 eq) dropwise via a syringe, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure trans-2-methylcyclohexanol.
Protocol 2: Synthesis of 1-Methylcyclohexene Oxide via Epoxidation
This protocol describes the epoxidation of 1-methylcyclohexene, a key transformation to introduce a reactive epoxide ring for subsequent nucleophilic attack.
Workflow:
Caption: Epoxidation of 1-Methylcyclohexene.
Materials:
-
1-Methylcyclohexene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-methylcyclohexene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain 1-methylcyclohexene oxide. Note: The product is volatile.
Logical Relationships in Synthesis Strategy
The strategic application of a building block like this compound in a total synthesis involves a logical progression of transformations designed to construct the target molecule efficiently and with high stereochemical control.
Caption: Synthetic Strategy Flowchart.
Conclusion
While this compound may not be a commonly cited starting material in the literature for natural product synthesis, its structure represents a valuable synthon. The protocols and strategies outlined above for related and foundational transformations provide a strong basis for its potential application. For researchers in drug development and natural product synthesis, understanding the reactivity of such functionalized cyclohexene derivatives is paramount for the design of novel and efficient synthetic routes to complex and biologically active molecules.
References
Stereoselective Synthesis of 6-Bromo-1-methylcyclohexene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 6-bromo-1-methylcyclohexene derivatives. These chiral allylic bromides are valuable building blocks in organic synthesis, particularly for the introduction of stereogenic centers in the development of novel therapeutic agents and other complex molecules.
Introduction
The stereoselective synthesis of this compound derivatives presents a significant challenge due to the propensity of standard allylic bromination methods, such as those employing N-bromosuccinimide (NBS), to proceed via radical mechanisms that typically lack stereocontrol. To overcome this, indirect strategies are often employed. The most common and effective approach involves a two-step sequence:
-
Stereoselective synthesis of a chiral 2-methylcyclohexenol precursor. This can be achieved through either diastereoselective or enantioselective methods.
-
Stereospecific conversion of the allylic alcohol to the corresponding allylic bromide. This transformation is typically accomplished with inversion of configuration using well-established methodologies.
This application note will detail protocols for both diastereoselective and enantioselective routes to access specific stereoisomers of this compound.
Diastereoselective Synthesis Approach
A common strategy for diastereoselective synthesis involves the reduction of a prochiral ketone, such as 2-methylcyclohex-2-en-1-one, to generate a racemic or diastereomerically enriched mixture of the corresponding allylic alcohol. Subsequent resolution or separation of the diastereomers, followed by stereospecific bromination, can yield a stereopure product.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 2-Methylcyclohex-2-en-1-one
This protocol describes the reduction of 2-methylcyclohex-2-en-1-one to a mixture of cis- and trans-2-methylcyclohex-2-en-1-ol.
Materials:
-
2-Methylcyclohex-2-en-1-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-methylcyclohex-2-en-1-one (1.0 eq) in methanol (0.1 M) at 0 °C in a round-bottom flask, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford a mixture of cis- and trans-2-methylcyclohex-2-en-1-ol.
-
The diastereomers can be separated by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Product | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 2-Methylcyclohex-2-en-1-ol | Variable, typically favoring the trans isomer | >90 |
Enantioselective Synthesis Approach
For the synthesis of enantiomerically enriched this compound derivatives, an enantioselective method for the preparation of the chiral allylic alcohol precursor is required. One effective method is the enzymatic kinetic resolution of racemic 2-methylcyclohex-2-en-1-ol.
Experimental Protocols
Protocol 2: Enantioselective Enzymatic Resolution of (±)-2-Methylcyclohex-2-en-1-ol
This protocol describes the lipase-catalyzed acylation of racemic 2-methylcyclohex-2-en-1-ol to obtain the (S)-alcohol and the (R)-acetate.
Materials:
-
(±)-2-Methylcyclohex-2-en-1-ol
-
Lipase (B570770) (e.g., from Candida antarctica, immobilized)
-
Vinyl acetate (B1210297)
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Stirred reaction vessel
Procedure:
-
To a suspension of (±)-2-methylcyclohex-2-en-1-ol (1.0 eq) and immobilized lipase (e.g., Novozym 435) in anhydrous toluene, add vinyl acetate (1.5 eq).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
Once approximately 50% conversion is reached, filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-2-methylcyclohex-2-en-1-ol and the formed (R)-2-methylcyclohex-2-en-1-yl acetate by column chromatography on silica gel.
-
The (R)-acetate can be hydrolyzed to the (R)-alcohol using standard basic conditions (e.g., K₂CO₃ in methanol).
Quantitative Data Summary
| Product | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (S)-2-Methylcyclohex-2-en-1-ol | >98 | ~45 |
| (R)-2-Methylcyclohex-2-en-1-yl acetate | >98 | ~45 |
Stereospecific Conversion of Chiral Allylic Alcohols to Bromides
Once the desired stereoisomer of 2-methylcyclohexenol is obtained, it can be converted to the corresponding this compound derivative with inversion of configuration. The Appel and Mitsunobu reactions are highly effective for this transformation.
Experimental Protocols
Protocol 3: Appel Reaction for the Synthesis of (-)-(1R,6S)-6-Bromo-1-methylcyclohexene
This protocol describes the conversion of (+)-(1S)-2-methylcyclohex-2-en-1-ol to (-)-(1R,6S)-6-bromo-1-methylcyclohexene.[1][2][3]
Materials:
-
(+)-(1S)-2-Methylcyclohex-2-en-1-ol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve (+)-(1S)-2-methylcyclohex-2-en-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford (-)-(1R,6S)-6-bromo-1-methylcyclohexene.
Protocol 4: Mitsunobu Reaction for the Synthesis of (-)-(1R,6S)-6-Bromo-1-methylcyclohexene
This protocol provides an alternative method for the stereospecific bromination with inversion of configuration.[4][5][6]
Materials:
-
(+)-(1S)-2-Methylcyclohex-2-en-1-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Zinc bromide (ZnBr₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.
-
Stir the resulting white precipitate for 10-15 minutes.
-
Add a solution of (+)-(1S)-2-methylcyclohex-2-en-1-ol (1.0 eq) in anhydrous THF to the mixture.
-
Finally, add anhydrous zinc bromide (2.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexanes) to yield (-)-(1R,6S)-6-bromo-1-methylcyclohexene.
Quantitative Data Summary for Bromination Reactions
| Starting Material | Reaction | Product | Yield (%) | Stereochemical Outcome |
| (+)-(1S)-2-Methylcyclohex-2-en-1-ol | Appel | (-)-(1R,6S)-6-Bromo-1-methylcyclohexene | 70-85 | Inversion |
| (+)-(1S)-2-Methylcyclohex-2-en-1-ol | Mitsunobu | (-)-(1R,6S)-6-Bromo-1-methylcyclohexene | 65-80 | Inversion |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the stereoselective synthesis of this compound derivatives.
Caption: Diastereoselective synthesis workflow.
Caption: Enantioselective synthesis workflow.
Conclusion
The stereoselective synthesis of this compound derivatives is most reliably achieved through a two-step process involving the initial preparation of a stereochemically defined 2-methylcyclohexenol precursor, followed by a stereospecific bromination that proceeds with inversion of configuration. The choice between a diastereoselective or enantioselective approach for the first step will depend on the desired final product and the available starting materials and reagents. The provided protocols for the Appel and Mitsunobu reactions offer effective and reproducible methods for the crucial alcohol-to-bromide conversion, enabling access to these valuable chiral building blocks for advanced organic synthesis.
References
- 1. Appel Reaction [organic-chemistry.org]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diels-Alder Reaction of 1-Methylcyclohexene Derivatives for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the construction of six-membered rings, a common motif in a vast array of complex molecules and natural products.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the stereocontrolled formation of multiple C-C bonds in a single step, making it a highly efficient strategy in synthetic chemistry.[1][2] This document provides detailed application notes and experimental protocols for the Diels-Alder reaction of 1-methylcyclohexene derivatives, which serve as valuable synthons in the construction of intricate molecular architectures.
Application Note 1: Thermal Diels-Alder Reaction of 1-Methyl-4-isopropylcyclohexa-1,3-diene with 1,4-Benzoquinone (B44022)
This application note describes the thermal Diels-Alder reaction between 1-methyl-4-isopropylcyclohexa-1,3-diene (α-terpinene) and 1,4-benzoquinone. This reaction is a straightforward method for the synthesis of a bicyclic adduct, which can be a precursor for more complex structures. The reaction proceeds readily in various solvents, with water having a notable effect on the reaction rate.
Experimental Protocol
Materials:
-
1-methyl-4-isopropylcyclohexa-1,3-diene (α-terpinene)
-
1,4-Benzoquinone
-
Solvent (e.g., water, acetone, chloroform, benzene)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Diethyl ether (for chromatography)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
To a 25 mL round-bottomed flask, add 1,4-benzoquinone (54.3 mg, 0.50 mmol) and the chosen solvent (5.4 mL).
-
Add 1-methyl-4-isopropylcyclohexa-1,3-diene (68.1 mg, 0.50 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and diethyl ether as the eluent to afford the desired bicyclic adduct.
Quantitative Data
The yield of the Diels-Alder adduct is dependent on the solvent used. The following table summarizes the yields obtained in different solvents.[3]
| Diene | Dienophile | Solvent | Reaction Time (days) | Yield (%) | Reference |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Water | 2 | 36 | [3] |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Acetone | 2 | 11 | [3] |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Chloroform | 2 | 4 | [3] |
| 1-Methyl-4-isopropylcyclohexa-1,3-diene | 1,4-Benzoquinone | Benzene | 2 | 9 | [3] |
Application Note 2: Asymmetric Organocatalytic Diels-Alder Reaction
The enantioselective Diels-Alder reaction is a powerful tool for the synthesis of chiral molecules.[4] This application note outlines a general approach for an asymmetric Diels-Alder reaction between a 1-methyl-1,3-cyclohexadiene (B73880) derivative and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., a MacMillan-type catalyst).[1] This organocatalytic approach offers a metal-free alternative for the synthesis of enantioenriched cyclohexene (B86901) derivatives.[1]
General Experimental Workflow
Caption: General workflow for an asymmetric organocatalytic Diels-Alder reaction.
Illustrative Experimental Protocol (Hypothetical)
Materials:
-
1-Methyl-1,3-cyclohexadiene
-
Acrolein (or other α,β-unsaturated aldehyde)
-
Chiral imidazolidinone catalyst (e.g., (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Water
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add the chiral imidazolidinone catalyst (10-20 mol%) and the acid co-catalyst (10-20 mol%) in a mixture of dichloromethane and water.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the α,β-unsaturated aldehyde to the cooled catalyst solution and stir for 10-15 minutes.
-
Add the 1-methyl-1,3-cyclohexadiene dropwise to the reaction mixture.
-
Stir the reaction for the specified time (typically several hours to days), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantioenriched Diels-Alder adduct.
Expected Quantitative Data (Illustrative)
The yields and enantioselectivities of organocatalyzed Diels-Alder reactions are highly dependent on the specific catalyst, substrates, and reaction conditions.
| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1-Methyl-1,3-cyclohexadiene | Acrolein | 20 | CH₂Cl₂/H₂O | 0 | 85 | 92 |
| 1-Methyl-1,3-cyclohexadiene | Crotonaldehyde | 20 | CH₂Cl₂/H₂O | -10 | 80 | 95 |
Application Note 3: Intramolecular Diels-Alder (IMDA) Reaction
The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the rapid construction of complex polycyclic systems.[5][6][7][8] In this reaction, the diene and dienophile are tethered within the same molecule, leading to the formation of fused or bridged ring systems with high stereocontrol.[6] This approach is particularly valuable in the total synthesis of natural products.[6]
Conceptual Reaction Scheme
Caption: Conceptual pathway of an intramolecular Diels-Alder reaction.
General Considerations for IMDA Protocol Development:
-
Substrate Synthesis: The key challenge in IMDA reactions is the synthesis of the precursor molecule containing both the diene and dienophile connected by a suitable tether.
-
Tether Length and Rigidity: The length and conformational flexibility of the tether play a crucial role in determining the feasibility and stereochemical outcome of the reaction. Tethers of 3-5 atoms are commonly employed to favor the formation of five- or six-membered rings fused to the newly formed cyclohexene.
-
Reaction Conditions: IMDA reactions can be promoted by thermal means or by the use of Lewis acid catalysts. Lewis acids can lower the activation energy and enhance the stereoselectivity of the cycloaddition.
-
Stereochemical Control: The stereochemistry of the newly formed rings is often dictated by the geometry of the transition state, which is influenced by the structure of the tether and the substituents on the diene and dienophile.
A detailed experimental protocol for an IMDA reaction would be highly specific to the target molecule. The general steps would involve the synthesis of the tethered diene-dienophile substrate, followed by the cycloaddition reaction under optimized thermal or catalytic conditions, and finally, purification of the polycyclic product. The quantitative data would include the yield of the cyclized product and the diastereomeric ratio.
These application notes provide a starting point for researchers interested in utilizing the Diels-Alder reaction of 1-methylcyclohexene derivatives for the synthesis of complex molecules. The provided protocols can be adapted and optimized for specific substrates and desired outcomes.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Intramolecular Diels–Alder cycloaddition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Heck Reaction with 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1][2][3] Its ability to form carbon-carbon bonds with high stereoselectivity makes it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and protocols for the Heck reaction involving 6-Bromo-1-methylcyclohexene, a versatile cyclic vinyl bromide. While specific literature on the Heck reaction of this compound is limited, the protocols and principles outlined here are based on well-established procedures for similar cyclic vinyl bromides and provide a strong foundation for researchers to develop specific applications.[5]
The functionalization of cyclohexene (B86901) scaffolds is of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The Heck reaction of this compound allows for the introduction of various vinyl groups, paving the way for the creation of novel molecular architectures with potential therapeutic applications.[6][7]
General Reaction Scheme
The Heck reaction of this compound with a generic alkene is depicted below:

Figure 1: General Heck reaction of this compound with an alkene to yield a substituted 1,3-diene.
Key Parameters for Optimization
The success of the Heck reaction is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Catalyst and Ligands: The choice of the palladium catalyst and associated ligands is critical. Common precatalysts include Palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and pre-formed Pd(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[8] The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. For vinyl bromides, phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like XantPhos can be effective.
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[9] Common bases include organic amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][8] The choice of base can impact the reaction rate and yield.
-
Solvent: The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. Common solvents for Heck reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) (MeCN), as well as less polar solvents like toluene (B28343) or dioxane.[8]
-
Temperature: Heck reactions are typically performed at elevated temperatures, often ranging from 80 to 140 °C, to facilitate the oxidative addition and subsequent steps of the catalytic cycle.[8] Microwave irradiation can also be employed to accelerate the reaction.[10]
-
Alkene Coupling Partner: The nature of the alkene coupling partner significantly influences the reaction's success. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[5]
Data Presentation: Representative Heck Reactions of Cyclic Vinyl Bromides
Since specific data for this compound is scarce, the following table summarizes typical conditions and yields for Heck reactions of analogous cyclic vinyl bromides with various alkenes. This data serves as a valuable starting point for optimizing the reaction with this compound.
| Vinyl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromocyclohexene | Styrene (B11656) | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 85 | General Protocol |
| 1-Bromocyclopentene | n-Butyl acrylate (B77674) | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | NMP | 120 | 16 | 92 | General Protocol |
| 1-Bromocycloheptene | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | MeCN | 80 | 24 | 78 | General Protocol |
| 2-Bromo-1-phenylcyclohexene | Methyl acrylate | Pd(OAc)₂ (5) | None | Et₃N | DMF | 110 | 10 | 65 | General Protocol |
Experimental Protocols
Protocol 1: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and PPh₃ (e.g., 4 mol%).
-
Add anhydrous DMF (e.g., 5 mL per 1 mmol of vinyl bromide) to the flask.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst and ligand are dissolved.
-
Add this compound (1.0 equivalent) to the reaction flask via syringe.
-
Add styrene (1.2 - 1.5 equivalents) and Et₃N (1.5 - 2.0 equivalents) to the mixture.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Heck Reaction of this compound with an Acrylate Ester
Materials:
-
This compound
-
n-Butyl acrylate (or other acrylate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Sodium acetate (NaOAc)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Inert gas supply
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 equivalent), NaOAc (1.5 equivalents), Pd(OAc)₂ (e.g., 1-3 mol%), and P(o-tol)₃ (e.g., 2-6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous NMP (e.g., 5 mL per 1 mmol of vinyl bromide) and n-butyl acrylate (1.2 - 1.5 equivalents) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding coupled product.
Visualizations
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction involves a catalytic cycle with Pd(0) and Pd(II) intermediates.[9]
Caption: Catalytic cycle of the Heck reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up and performing a Heck reaction in a research laboratory.
Caption: General workflow for the Heck reaction.
Conclusion
The Heck reaction is a powerful method for the functionalization of this compound, offering a route to a diverse range of substituted dienes. While specific literature examples for this substrate are not abundant, the principles and protocols outlined in these application notes provide a solid framework for researchers to successfully design and execute these transformations. Careful optimization of the catalyst system, base, solvent, and temperature will be key to achieving high yields and selectivity. The resulting products can serve as valuable intermediates in the synthesis of novel compounds for drug discovery and materials science. The development of DNA-compatible Heck reactions further expands the potential of this chemistry in the construction of DNA-encoded libraries for high-throughput screening.[11]
References
- 1. youtube.com [youtube.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scielo.br [scielo.br]
- 5. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 6. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1-methylcyclohexene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-1-methylcyclohexene.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of this compound, which is typically achieved via the allylic bromination of 1-methylcyclohexene using N-Bromosuccinimide (NBS).
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in allylic bromination are often due to several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the consumption of the starting material (1-methylcyclohexene) using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Suboptimal Initiation: The radical reaction requires proper initiation. Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is not expired and is used in the correct amount. Alternatively, using a UV lamp can initiate the reaction.[1][2]
-
Presence of Water: The reaction is sensitive to water, which can lead to the formation of bromohydrins as side products. Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]
-
Low Bromine Concentration: The role of NBS is to maintain a low and constant concentration of molecular bromine (Br₂).[3][4] If the concentration is too low, the reaction rate will be slow. If it's too high, electrophilic addition to the double bond can occur.
-
Product Loss During Workup: this compound is volatile. Care should be taken during solvent removal and purification steps to minimize loss.
Q2: I am observing multiple products in my crude reaction mixture. How can I improve the selectivity for this compound?
A2: The formation of multiple products is a common issue due to the presence of different allylic positions and the potential for the reaction to proceed via different mechanisms.
-
Isomeric Products: 1-methylcyclohexene has three distinct allylic positions where bromination can occur. The reaction proceeds via a resonance-stabilized allylic radical, which can lead to a mixture of isomeric bromoalkenes.[5][6][7] The major product is typically the most thermodynamically stable alkene.
-
Dibromination: A common side product is the vicinal dibromide, formed by the electrophilic addition of Br₂ across the double bond. To minimize this, it is crucial to maintain a very low concentration of Br₂. This is the primary function of NBS.[1][3][4] Running the reaction in a non-polar solvent also disfavors the ionic addition pathway.[3]
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are preferred for radical reactions, as they do not promote ionic side reactions.[2]
Q3: The reaction is not initiating. What should I check?
A3: Failure to initiate is a common problem in radical reactions.
-
Initiator Quality: Radical initiators like AIBN and benzoyl peroxide have a limited shelf life. Ensure you are using a fresh or properly stored initiator.
-
Light Source: If using photo-initiation, ensure your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the homolytic cleavage of the N-Br bond or trace Br₂.[1]
-
Inhibitors: The starting alkene may contain inhibitors from its manufacturing process. Purifying the 1-methylcyclohexene by distillation before use can remove these inhibitors. Oxygen can also act as a radical inhibitor. While not always necessary to degas the solvent, ensuring a well-sealed reaction vessel can be beneficial.
Data Presentation: Reaction Conditions
The table below summarizes typical reaction conditions for the allylic bromination of 1-methylcyclohexene with NBS. Yields are often variable and dependent on the precise execution of the experiment and purification.
| Parameter | Condition | Rationale | Potential Issues |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, favoring radical substitution over electrophilic addition.[1][4] | Impure NBS can lead to inconsistent results.[2] |
| Solvent | Carbon Tetrachloride (CCl₄) or other non-polar solvents | Promotes the radical pathway and discourages ionic side reactions.[1][2] | CCl₄ is toxic and environmentally hazardous. Alternative non-polar solvents can be used. |
| Initiator | AIBN or Benzoyl Peroxide / UV light | Initiates the radical chain reaction.[1][2] | Initiators can be hazardous if not handled correctly. Thermal initiation is slow.[1] |
| Temperature | Reflux (e.g., ~77°C for CCl₄) | Provides the energy for initiation (if using a thermal initiator) and to sustain the propagation steps.[2] | Temperatures that are too high can lead to decomposition and side reactions. |
| Typical Yield | Variable (often moderate) | The formation of isomeric byproducts can limit the yield of the desired product. | Low yields can result from the issues mentioned in the troubleshooting section. |
Experimental Protocols
Synthesis of this compound via Allylic Bromination
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
1-methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (or benzoyl peroxide) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by observing the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) floating on the surface. The reaction progress can also be monitored by TLC or GC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to isolate this compound.
-
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Product Formation Pathway
Caption: Potential products from the bromination of 1-methylcyclohexene.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. orgosolver.com [orgosolver.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Video: Radical Substitution: Allylic Bromination [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Solved The following is a good example of allylic | Chegg.com [chegg.com]
- 7. This compound | 40648-23-5 | Benchchem [benchchem.com]
Technical Support Center: Controlling Regioselectivity in the Allylic Bromination of 1-Methylcyclohexene
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on controlling the regioselectivity of the allylic bromination of 1-methylcyclohexene. It includes frequently asked questions, troubleshooting guides, experimental protocols, and reference data to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the allylic bromination of 1-methylcyclohexene?
The reaction typically yields a mixture of two constitutional isomers: 3-bromo-1-methylcyclohexene (the endocyclic product) and 1-(bromomethyl)cyclohexene (B1274123) (the exocyclic product).[1] Their formation is dictated by the reaction mechanism, which proceeds through two different resonance-stabilized allylic radical intermediates.[1][2][3]
Q2: What is the fundamental mechanism of this reaction?
The reaction proceeds via a free-radical chain mechanism.[1] Key steps include:
-
Initiation: A radical initiator (like light or AIBN) generates a small number of bromine radicals from a bromine source.[1][4]
-
Propagation: A bromine radical abstracts an allylic hydrogen from 1-methylcyclohexene, forming one of two possible resonance-stabilized allylic radicals. This radical then reacts with a bromine source (Br₂ or NBS) to form the allylic bromide product and a new bromine radical, continuing the chain.[1][2]
-
Termination: Radicals combine to end the chain reaction.
Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for this reaction?
N-Bromosuccinimide (NBS) is the reagent of choice because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2][5][6] This low concentration is critical for favoring the radical substitution pathway at the allylic position while suppressing the competing electrophilic addition of bromine across the double bond, which would yield a vicinal dibromide.[2][4][7]
Q4: How does the stability of the intermediate allylic radicals influence the product ratio?
Hydrogen abstraction can occur at the C3 position (on the ring) or the methyl group. Abstraction from C3 leads to a secondary allylic radical, while abstraction from the methyl group leads to a primary allylic radical. The tertiary allylic radical, formed via resonance from the secondary radical, is the most stable intermediate. The product distribution is influenced by the relative stabilities of these radical intermediates and their respective resonance contributors.[3][8] The major product often arises from the most stable radical intermediate.[3]
Troubleshooting Guide
| Issue / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Ineffective initiation.[9] 2. Impure NBS or solvent. 3. Radical inhibitor present. | 1. Ensure the light source is functional and of the correct wavelength (e.g., incandescent lamp). If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is not expired and is used at the correct temperature.[9] 2. Recrystallize NBS before use. Use dry, non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane.[9][10] 3. Ensure starting materials are pure and glassware is clean. |
| Poor Regioselectivity (Mixture of Isomers) | 1. This is inherent to the reaction due to the formation of multiple resonance-stabilized radical intermediates.[1][10][11] 2. Reaction conditions (solvent, temperature) may not favor one pathway significantly over the other. | 1. While a mixture is expected, the ratio can be influenced. Carefully control reaction parameters. 2. Non-polar solvents like CCl₄ are standard.[12] Temperature control is crucial; run the reaction at the reflux temperature of the solvent. Analyze product ratios under different conditions to optimize for the desired isomer. |
| Formation of Vicinal Dibromide Byproduct | 1. Concentration of Br₂ is too high, leading to electrophilic addition.[4][7] 2. Presence of HBr, which reacts with NBS to produce Br₂.[1][2] | 1. Use NBS to maintain a low Br₂ concentration. Ensure the NBS is not decomposed. 2. Conduct the reaction in a non-polar solvent and avoid protic or highly polar solvents which can promote ionic pathways. |
| Polymerization or Tar Formation | 1. Radical polymerization of the alkene.[13] 2. Acid-catalyzed side reactions if HBr accumulates.[13] | 1. Maintain a low reaction temperature initially and heat gradually.[12] Exclude excess light. 2. Use of an acid scavenger like calcium carbonate can be considered if HBr buildup is suspected, but this may complicate the reaction. Ensure slow, controlled heating.[13] |
Visualizing the Reaction and Troubleshooting Logic
The following diagrams illustrate the core reaction mechanism and a logical workflow for troubleshooting common experimental issues.
Caption: Radical mechanism for the allylic bromination of 1-methylcyclohexene.
Caption: A logical workflow for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Allylic Bromination using NBS and AIBN
This protocol describes a standard procedure for the allylic bromination of 1-methylcyclohexene using AIBN as a chemical initiator.
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylcyclohexene (9.6 g, 0.1 mol) and recrystallized NBS (17.8 g, 0.1 mol) in 100 mL of anhydrous CCl₄.
-
Initiation: Add AIBN (0.164 g, 1 mol%) to the mixture.
-
Reaction: Gently heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction is often marked by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide (B58015) byproduct floating on the surface.[9] Maintain reflux for 2-3 hours or until TLC/GC analysis indicates consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Filter the mixture to remove the succinimide precipitate.
-
Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, 50 mL of saturated Na₂S₂O₃ solution (to remove any residual bromine), and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a mixture of regioisomers. Purify by fractional distillation under reduced pressure to separate the products from any high-boiling point impurities.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the allylic bromination experiment.
Reference Data
The regioselectivity of the allylic bromination of unsymmetrical alkenes is highly dependent on the substrate and reaction conditions. For many simple alkenes, the reaction yields a mixture of products, and achieving high selectivity for one isomer over the other can be challenging.[10][12]
| Substrate | Conditions | Product A | Product B | Ratio (A:B) |
| trans-2-Hexene | NBS, Cyclohexane, 60W Lamp | 4-Bromo-2-hexene | 2-Bromo-3-hexene | 50 : 32 |
| 1-Hexene | NBS, Cyclohexane, 60W Lamp | 1-Bromo-2-hexene | 3-Bromo-1-hexene | 56 : 10 |
Data adapted from a study on allylic rearrangement in NBS bromination reactions. The ratios represent the relative abundance of the two major monobrominated products identified by GC-MS.[10] Note that other minor products and reactions with the solvent were also observed.[10] This highlights that even with a standard protocol, a complex mixture of products can be formed, underscoring the importance of careful purification and analysis.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strategy for Predicting Products of Allylic Brominations | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Draw the major product(s) of the reaction of 1-methylcyclohexene ... | Study Prep in Pearson+ [pearson.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. syntheticpages.org [syntheticpages.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Separation and Purification of 6-Bromo-1-methylcyclohexene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the separation and purification of 6-Bromo-1-methylcyclohexene from its isomeric byproducts. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in achieving high-purity material for research and development.
Isomeric Byproducts in the Synthesis of this compound
The primary route for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene, often employing N-bromosuccinimide (NBS) as the brominating agent.[1] This reaction proceeds via a free radical mechanism and can lead to the formation of a mixture of constitutional isomers due to the presence of multiple allylic positions on the 1-methylcyclohexene starting material.[1][2]
The main isomeric byproducts that can be expected are:
-
3-Bromo-1-methylcyclohexene: Formed by the abstraction of an allylic hydrogen from the C3 position.
-
1-(Bromomethyl)cyclohexene: Resulting from the abstraction of an allylic hydrogen from the methyl group.[3]
The relative amounts of these products can be influenced by reaction conditions, but their similar structures and potentially close boiling points present a purification challenge.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for separating this compound from its isomeric byproducts are fractional distillation, preparative gas chromatography (GC), and column chromatography. The choice of method depends on the scale of the purification, the required purity, and the available equipment.
Q2: How can I determine the isomeric ratio in my crude product mixture?
A2: Gas chromatography-mass spectrometry (GC-MS) is the ideal analytical technique to identify and quantify the different isomers present in your crude reaction mixture.[4][5] The gas chromatogram will show the separation of the isomers as distinct peaks, and the mass spectrometer will provide fragmentation patterns to confirm their identity.
Q3: What are the boiling points of this compound and its common isomers?
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification?
A4: Yes, TLC can be a useful tool to monitor the progress of column chromatography. However, due to the non-polar nature of these bromoalkenes, visualization can be challenging. A potassium permanganate (B83412) stain is often effective for visualizing these compounds on a TLC plate.[7] A typical eluent system for TLC would be a low-polarity solvent like hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate.
Purification Method Selection
The choice of purification method is critical for obtaining this compound at the desired purity. Below is a workflow to guide your decision-making process.
References
- 1. This compound | 40648-23-5 | Benchchem [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the major product formed when methylene cyclohexane class 12 chemistry CBSE [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. Solved this GC-MS is from an addition reaction where the | Chegg.com [chegg.com]
- 6. einsteinclasses.com [einsteinclasses.com]
- 7. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
common side reactions in the synthesis of 6-Bromo-1-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-1-methylcyclohexene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My reaction is producing a mixture of bromo-isomers instead of pure this compound. Why is this happening and how can I minimize it?
Possible Cause: The primary synthetic route to this compound is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light). This reaction proceeds through a resonance-stabilized allylic radical intermediate. Due to the nature of this intermediate, the bromine radical can attack at different positions, leading to the formation of a mixture of constitutional isomers. The main isomers are this compound and 3-Bromo-1-methylcyclohexene.
Solution:
-
Controlling Reaction Temperature: Lowering the reaction temperature may favor the formation of the thermodynamically more stable product, although this can also decrease the reaction rate.
-
Choice of Brominating Agent: While NBS is the standard reagent for allylic bromination, exploring other brominating agents that may offer higher regioselectivity could be an option, though this may require significant methods development.
-
Purification: The most practical approach to obtaining pure this compound is through careful purification of the product mixture. Fractional distillation is often effective if the boiling points of the isomers are sufficiently different. Alternatively, column chromatography can be used for more challenging separations.
Q2: I am observing a significant amount of a di-brominated byproduct. What is causing this and how can I prevent it?
Possible Cause: The formation of a di-brominated product, likely 1,2-dibromo-1-methylcyclohexane, is a common side reaction resulting from the electrophilic addition of bromine (Br₂) across the double bond of the starting material or the product. Although NBS is used to provide a low, steady concentration of bromine radicals, certain conditions can favor the formation of molecular bromine, leading to this competing reaction.
Solution:
-
Minimize Br₂ Concentration: Ensure that the reaction is protected from light, as this can accelerate the decomposition of NBS to Br₂. Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane, in which NBS has low solubility, to help maintain a low concentration of Br₂.
-
Scavenge HBr: The presence of hydrogen bromide (HBr), a byproduct of the radical reaction, can react with NBS to produce Br₂. While not always practical, the addition of a non-basic scavenger for HBr could potentially minimize this side reaction.
-
Use of NBS: Ensure the NBS is pure and dry. Impurities can sometimes catalyze the decomposition of NBS.
Q3: My reaction is not proceeding to completion, resulting in a low yield. What are the potential issues?
Possible Cause: Incomplete conversion can be due to several factors, including insufficient initiation of the radical reaction, deactivation of the radical chain, or impure reagents.
Solution:
-
Radical Initiator: Ensure that the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and has been stored correctly. If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Oxygen Inhibition: Oxygen is a radical scavenger and can inhibit the reaction. It is advisable to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use freshly distilled 1-methylcyclohexene and pure, dry NBS. Impurities in the starting material can interfere with the radical chain reaction.
Data Presentation
| Product | Structure | Relative Yield (%) |
| 4-Bromo-2-hexene | CH₃CH=CHCH(Br)CH₂CH₃ | 50 |
| 2-Bromo-3-hexene | CH₃CH(Br)CH=CHCH₂CH₃ | 32 |
| 1-Bromo-2-hexene | CH₂(Br)CH=CHCH₂CH₂CH₃ | 12 |
| 3-Bromo-1-hexene | CH₃CH₂CH(Br)CH=CHCH₃ | 2 |
Data is illustrative and based on a study of trans-2-hexene. Product ratios for 1-methylcyclohexene may vary.
Experimental Protocols
Synthesis of this compound via Allylic Bromination with NBS
This protocol describes a general procedure for the synthesis of this compound from 1-methylcyclohexene using N-bromosuccinimide.
Materials:
-
1-methylcyclohexene
-
N-bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Apparatus for reflux with stirring and inert atmosphere
-
Apparatus for filtration and fractional distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. If using photochemical initiation, irradiate the flask with a UV lamp. The reaction is typically complete when the denser NBS has been consumed and is replaced by the less dense succinimide, which will float on the surface of the solvent.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
managing the stability and storage of 6-Bromo-1-methylcyclohexene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability and storage of 6-Bromo-1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a halogenated cyclic alkene. Its stability is a primary concern due to the presence of an allylic bromide. The allylic position makes the bromine atom susceptible to nucleophilic substitution and the compound prone to rearrangement, potentially leading to the formation of isomeric impurities and degradation products over time.[1][2][3][4]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways include:
-
Hydrolysis: Reaction with water or moisture can lead to the formation of corresponding allylic alcohols.
-
Elimination: Under basic conditions or elevated temperatures, elimination of hydrogen bromide can occur, leading to the formation of dienes.
-
Isomerization: The double bond can migrate to a more stable position, particularly under thermodynamic control, resulting in isomeric bromo-methylcyclohexenes.[1]
-
Radical Reactions: Exposure to light or radical initiators can promote the formation of various byproducts.[2][3][5]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure maximum stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and isomerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or in the dark | Protects against photolytic degradation. |
| Container | Tightly sealed, chemically resistant glass | Prevents contamination and reaction with container materials. |
Q4: How can I assess the purity of my this compound sample?
A4: The purity can be assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify impurities by characteristic chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups and detect the presence of degradation products like alcohols (O-H stretch) or carbonyls (C=O stretch) from oxidation.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Problem 1: Inconsistent reaction yields or unexpected side products.
-
Possible Cause A: Purity of the starting material. The presence of isomeric impurities or degradation products in the this compound reagent can lead to inconsistent results.
-
Solution: Verify the purity of the starting material using GC-MS or NMR before use. If necessary, purify the reagent by flash chromatography or distillation.[7]
-
-
Possible Cause B: Reaction conditions. Allylic bromides are sensitive to reaction conditions. The presence of nucleophiles, bases, or elevated temperatures can promote side reactions.[3]
-
Solution: Carefully control the reaction temperature, use non-nucleophilic bases if necessary, and ensure an inert atmosphere.
-
Problem 2: The appearance of new peaks in the NMR or GC-MS spectrum of a stored sample.
-
Possible Cause: Degradation of the compound. This indicates that the storage conditions are not optimal.
-
Solution: Review the storage conditions (temperature, light exposure, atmosphere). If degradation is suspected, it is advisable to use a fresh batch of the reagent or purify the existing stock.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability by GC-MS
Objective: To determine the thermal stability of this compound over time at an elevated temperature.
Methodology:
-
Sample Preparation: Aliquot 1 mL of this compound into three separate amber glass vials, seal them under an inert atmosphere (e.g., argon).
-
Storage: Place the vials in a temperature-controlled oven at 40°C.
-
Time Points: Analyze the samples at t=0, 1 week, 2 weeks, and 4 weeks.
-
GC-MS Analysis:
-
Dilute an aliquot of each sample in a suitable solvent (e.g., dichloromethane).
-
Inject the diluted sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that allows for the separation of the parent compound from potential degradation products (e.g., start at 50°C, ramp to 250°C).
-
Identify and quantify the parent compound and any new peaks that appear over time by comparing their mass spectra to a spectral library and their retention times to a standard.
-
Data Presentation:
| Time (weeks) | This compound Purity (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 99.5 | 0.1 | 0.2 |
| 1 | 98.2 | 0.8 | 0.5 |
| 2 | 96.5 | 1.5 | 1.0 |
| 4 | 93.0 | 3.5 | 2.0 |
Protocol 2: Monitoring Hydrolytic Stability by ¹H NMR
Objective: To assess the stability of this compound in the presence of moisture.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent containing a known amount of water (e.g., CDCl₃ saturated with D₂O).
-
NMR Analysis: Acquire a ¹H NMR spectrum of the solution immediately after preparation (t=0) and then at regular intervals (e.g., 1, 6, 24 hours) while keeping the sample at a constant temperature.
-
Data Analysis: Monitor the appearance of new signals and changes in the integration of the characteristic peaks of this compound. The formation of allylic alcohols can be detected by the appearance of new signals in the alcohol region of the spectrum.
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
| Protons | Estimated Chemical Shift (ppm) |
| =C-H | 5.5 - 6.0 |
| CH-Br | 4.0 - 4.5 |
| Allylic CH₂ | 2.0 - 2.5 |
| CH₃ | 1.6 - 1.8 |
Degradation Pathway Visualization
Caption: Potential degradation pathways of this compound.
References
- 1. The fact that allylic halogenation results in formation of the mo... | Study Prep in Pearson+ [pearson.com]
- 2. 10.4 Stability of the Allyl Radical: Resonance Revisited - Organic Chemistry | OpenStax [openstax.org]
- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reagent Formation with 6-Bromo-1-methylcyclohexene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the formation of the Grignard reagent from 6-bromo-1-methylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the common causes and how can I initiate it?
A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the passivating layer of magnesium oxide on the magnesium metal.[1] Here are several methods to activate the magnesium and initiate the reaction:
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Mechanical Activation: Vigorously stir the magnesium turnings or crush them gently with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh metal surface.[1][2]
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates the activation of the magnesium surface.[1][2] Alternatively, a few drops of 1,2-dibromoethane (B42909) or methyl iodide can be used as an initiator.[1][3] The formation of ethylene (B1197577) bubbles when using 1,2-dibromoethane is a positive sign of activation.[1]
-
Thermal Activation: Gentle heating with a heat gun on a small portion of the flask can sometimes provide the activation energy needed to start the reaction. Be cautious with flammable ether solvents.
-
Use of Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can help to initiate the reaction.[1]
Q2: I'm observing a low yield of my desired product after using the Grignard reagent. What are the potential side reactions?
A2: Low yields can be attributed to several side reactions. With a reactive substrate like this compound, the following are particularly relevant:
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted this compound to form a dimer.[4][5][6][7][8] To minimize this, add the alkyl halide slowly to the magnesium suspension to keep its concentration low.[4]
-
Reaction with Water: Grignard reagents are extremely sensitive to moisture. Traces of water in the glassware or solvent will quench the reagent, forming 1-methylcyclohexene.[9] Ensure all glassware is flame-dried or oven-dried and that anhydrous solvents are used.[1]
-
Allylic Rearrangement: Allylic Grignard reagents can exist in equilibrium with their isomeric forms. This can lead to the formation of a mixture of products upon reaction with an electrophile.
Q3: What is the best solvent for preparing the Grignard reagent from this compound?
A3: Anhydrous ethereal solvents are essential for the formation of Grignard reagents.[9] The most commonly used solvents are diethyl ether and tetrahydrofuran (B95107) (THF).[9] THF is often preferred as it can better solvate and stabilize the Grignard reagent. The choice of solvent can also influence the rate of Wurtz coupling.
Q4: My reaction mixture turned cloudy and black. Is this normal?
A4: A cloudy or grey/black appearance is often normal during the formation of a Grignard reagent and indicates that the reaction has initiated and the reagent is being formed.[4] However, if the reaction is left for too long or at too high a temperature, this could also indicate decomposition or the formation of finely divided magnesium and side products.
Experimental Protocol: Formation of Grignard Reagent from this compound
Disclaimer: No specific, peer-reviewed protocol for the Grignard reagent formation from this compound was found in the initial search. The following is a general, adaptable protocol based on standard laboratory procedures for Grignard synthesis.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
-
1,2-Dibromoethane (optional, as initiator)
-
Round-bottom flask, reflux condenser, and addition funnel (all flame- or oven-dried)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the dry glassware, including a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all joints are well-sealed. Maintain a positive pressure of an inert gas throughout the experiment.
-
Magnesium Preparation: Place the magnesium turnings in the round-bottom flask.
-
Initiation:
-
Optional: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.
-
Add a small amount of the anhydrous solvent to just cover the magnesium.
-
-
Addition of Alkyl Halide: Dissolve the this compound in the anhydrous solvent in the addition funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation and Progression: The reaction should begin within a few minutes, indicated by a gentle reflux of the solvent and the formation of a cloudy, grey solution.[4] If the reaction does not start, refer to the troubleshooting guide (FAQ 1).
-
Once initiated, add the remainder of the this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.[4]
Data Presentation: Factors Affecting Yield
The following table summarizes hypothetical, yet realistic, quantitative data on the factors influencing the yield of the Grignard reagent, based on general principles of Grignard chemistry.
| Parameter | Condition A | Condition B | Condition C | Expected Yield (%) | Potential Side Products |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF | Diethyl Ether (not anhydrous) | 60-70% | 70-85% |
| Addition Rate | Fast (10 min) | Slow (60 min) | - | 40-50% | 75-85% |
| Initiator | None | Iodine crystal | 1,2-Dibromoethane | Variable (may not start) | 80-90% |
Visualizations
Reaction Pathway and Side Reactions
Caption: Formation of the Grignard reagent and major side reactions.
Troubleshooting Workflow
Caption: Troubleshooting guide for Grignard reaction initiation.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. leah4sci.com [leah4sci.com]
- 5. byjus.com [byjus.com]
- 6. adichemistry.com [adichemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. organic chemistry - Allylic Rearrangement in formation of Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Palladium Catalyst Systems for Suzuki Coupling of 6-Bromo-1-methylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium catalyst systems for the Suzuki coupling of the sterically hindered substrate, 6-Bromo-1-methylcyclohexene.
Troubleshooting Guide
Low to no product yield, the appearance of side products, and incomplete consumption of starting materials are common hurdles encountered during the Suzuki-Miyaura coupling of sterically demanding substrates like this compound. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Conversion of Starting Materials
Possible Cause: Inefficient activation of the palladium precatalyst or catalyst decomposition.
Recommended Actions:
-
Catalyst Choice: For sterically hindered vinyl bromides, consider using palladium precatalysts that readily form the active Pd(0) species. Buchwald's G3 or G4 precatalysts, or PEPPSI-type catalysts are often effective.
-
Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition step with challenging substrates.
-
Solvent and Base Compatibility: Ensure your chosen solvent and base are compatible and effectively promote the reaction. A common combination for sterically hindered couplings is a polar aprotic solvent like dioxane or THF with a strong base such as Cs₂CO₃ or K₃PO₄.
-
Reaction Temperature: Gradually increase the reaction temperature. While many Suzuki couplings proceed at room temperature, sterically hindered substrates may require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to prevent oxygen from deactivating the palladium catalyst.
Issue 2: Formation of Homocoupled Boronic Acid Product (Ar-Ar)
Possible Cause: The presence of oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.
Recommended Actions:
-
Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles (at least three) or sparging with an inert gas (argon or nitrogen) for an extended period (20-30 minutes).
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Fresh Reagents: Use fresh, high-purity boronic acid, as impurities can sometimes promote side reactions.
Issue 3: Protodeborylation of the Boronic Acid (Ar-H)
Possible Cause: The boronic acid can be sensitive to hydrolysis, especially under basic conditions and at elevated temperatures, leading to the formation of the corresponding arene.
Recommended Actions:
-
Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize water content.
-
Milder Base: Consider switching to a milder base, such as K₂CO₃, or using a biphasic system where the base concentration in the organic layer is lower.
-
Boronic Esters: Utilize more stable boronic acid derivatives, such as pinacol (B44631) esters (Ar-Bpin), which are less prone to protodeborylation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize prolonged exposure to harsh conditions.
Issue 4: Dehalogenation of this compound
Possible Cause: The vinyl bromide can be reduced to the corresponding alkene, a common side reaction in palladium-catalyzed couplings.
Recommended Actions:
-
Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Screening different bulky phosphine ligands may be beneficial.
-
Base Strength: A very strong base might promote dehalogenation. If using a strong base like an alkoxide, consider switching to a carbonate or phosphate (B84403) base.
-
Temperature Control: Avoid excessively high temperatures, as this can sometimes favor side reactions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for catalyst and ligand selection for the Suzuki coupling of this compound?
A1: A reliable starting point for this sterically hindered vinyl bromide would be a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced precatalyst such as a Buchwald G3 palladacycle, paired with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These combinations have shown success in couplings of other challenging substrates.
Q2: Which base is most suitable for this reaction?
A2: Strong inorganic bases are generally preferred for Suzuki couplings of sterically hindered substrates. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective and generally have good solubility in common solvent mixtures.
Q3: What solvent system should I use?
A3: A mixture of a polar aprotic solvent and water is often effective. A common choice is 1,4-dioxane/water or THF/water in ratios ranging from 4:1 to 10:1. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of the starting materials and the formation of the product.
Q5: My reaction is not going to completion. What should I do?
A5: If the reaction stalls, you can try several approaches. First, ensure your catalyst is still active. If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst and ligand. Alternatively, increasing the reaction temperature in increments of 10 °C may help drive the reaction to completion. Finally, verify the purity and integrity of your reagents, especially the boronic acid.
Data Presentation: Reaction Conditions for Analogous Systems
Disclaimer: The following data is based on Suzuki couplings of structurally similar sterically hindered vinyl bromides and may serve as a starting point for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O (5:1) | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O (3:1) | 80 | 24 | 65 |
| 4 | Buchwald G3 (2) | - | K₃PO₄ (2) | THF/H₂O (10:1) | 80 | 8 | 95 |
Experimental Protocols
Disclaimer: This protocol is a general guideline based on successful Suzuki couplings of analogous sterically hindered vinyl bromides. Optimization for this compound is recommended.
General Procedure for Suzuki Coupling of this compound:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial under an inert atmosphere, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 5:1 mixture of toluene and water) to the flask via syringe.
-
Degassing: Seal the flask and thoroughly degas the mixture by performing three freeze-pump-thaw cycles or by bubbling argon through the solution for 20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for optimizing the Suzuki coupling of this compound.
Technical Support Center: Stereocontrolled Synthesis of 6-Bromo-1-methylcyclohexene
Welcome to the technical support center for the stereocontrolled synthesis of 6-Bromo-1-methylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this challenging synthetic transformation.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Formation of Multiple Products
Symptoms: The reaction of 1-methylcyclohexene with a brominating agent results in a low yield of the desired this compound, with significant formation of other constitutional isomers such as 3-Bromo-1-methylcyclohexene and (bromomethyl)cyclohexene.
Possible Causes:
-
Lack of Regioselectivity: The allylic bromination of 1-methylcyclohexene can occur at three different allylic positions, leading to a mixture of products. The stability of the resulting radical intermediates influences the product distribution.
-
Side Reactions: Electrophilic addition of bromine across the double bond can compete with the desired allylic substitution, especially at higher concentrations of bromine.
Solutions:
-
Choice of Brominating Agent: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS maintains a low concentration of molecular bromine (Br₂) throughout the reaction, which favors the radical substitution pathway over electrophilic addition.
-
Radical Initiator: Employ a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or use photochemical initiation (UV light) to promote the desired radical chain reaction.
-
Solvent: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) to minimize competing ionic reactions.
-
Temperature Control: Maintain the reaction at a moderate temperature to favor the formation of the thermodynamically more stable allylic bromide.
Problem 2: Poor Stereoselectivity in the Synthesis of this compound
Symptoms: The synthesized this compound is obtained as a racemic mixture or a mixture of diastereomers with no significant enrichment of the desired stereoisomer.
Possible Causes:
-
Planar Radical Intermediate: The reaction proceeds through a planar or rapidly inverting allylic radical intermediate. The incoming bromine atom can attack from either face with nearly equal probability, leading to a racemic mixture if a new stereocenter is formed.
-
Achiral Reaction Conditions: The use of achiral reagents and solvents will not induce any stereoselectivity.
Solutions:
-
Chiral Reagents/Catalysts: While not extensively documented specifically for this compound, the principles of asymmetric synthesis can be applied.[1]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the 1-methylcyclohexene substrate can direct the approach of the brominating agent. The auxiliary is then cleaved in a subsequent step.
-
Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, in conjunction with the brominating agent could create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Recent advances in enantioselective bromofunctionalization of alkenes provide insights into potential catalytic systems.
-
-
Substrate Control: If the cyclohexene (B86901) ring already contains stereocenters, they may influence the facial selectivity of the bromine atom attack, leading to diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the stereocontrolled synthesis of this compound?
A1: The main challenge lies in controlling the stereochemistry at the newly formed stereocenter at the 6-position. The reaction typically proceeds via a radical mechanism, which involves a planar allylic radical intermediate. This planarity allows the bromine radical to attack from either face, generally resulting in a racemic mixture of the two enantiomers. Achieving high stereoselectivity requires the use of chiral reagents or catalysts to create an asymmetric environment during the reaction.
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent for this synthesis?
A2: NBS is the preferred reagent for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) during the reaction.[1] This is crucial for favoring the desired radical substitution reaction at the allylic position while minimizing the competing electrophilic addition of bromine across the double bond, which would lead to the formation of 1,2-dibromo-1-methylcyclohexane.
Q3: What are the potential side products in the synthesis of this compound?
A3: Besides the desired product, several side products can be formed:
-
Constitutional Isomers: 3-Bromo-1-methylcyclohexene and (bromomethyl)cyclohexene can be formed due to the presence of multiple allylic positions on the starting material.
-
Dibrominated Product: 1,2-dibromo-1-methylcyclohexane can result from the electrophilic addition of bromine to the double bond.
-
Rearrangement Products: Allylic rearrangements can sometimes occur, leading to isomeric products.
Q4: How can I improve the regioselectivity of the reaction to favor this compound?
A4: The regioselectivity is primarily governed by the relative stability of the possible allylic radical intermediates. The formation of the tertiary allylic radical is generally favored. To enhance the formation of this compound, careful control of reaction conditions is necessary. Using NBS and a radical initiator in a non-polar solvent is the standard approach to maximize allylic bromination. The product distribution will still likely be a mixture, requiring purification by methods such as chromatography.
Q5: Are there any established protocols for the highly enantioselective synthesis of this compound?
A5: Specific, high-yielding stereoselective syntheses for this compound are not extensively documented in readily available literature.[1] However, the general principles of asymmetric catalysis, such as the use of chiral ligands with a metal catalyst or organocatalysis, are the most promising avenues to explore for achieving high enantioselectivity in this transformation. Researchers would likely need to screen a variety of chiral catalysts and reaction conditions to develop a successful protocol.
Data Presentation
Table 1: Potential Products from the Allylic Bromination of 1-Methylcyclohexene
| Product Name | Structure | Comments |
| This compound | Br-CH(CH2-CH2-C(CH3)=CH-CH2) | Desired product, formed via the most stable tertiary allylic radical. |
| 3-Bromo-1-methylcyclohexene | CH3-C=CH-CH(Br)-CH2-CH2-CH2 | Isomeric byproduct. |
| (Bromomethyl)cyclohexene | CH2=C(CH2Br)-CH2-CH2-CH2-CH2 | Isomeric byproduct. |
| 1,2-Dibromo-1-methylcyclohexane | Br-C(CH3)(Br)-CH2-CH2-CH2-CH2-CH2 | Side product from electrophilic addition. |
Experimental Protocols
Key Experiment: Allylic Bromination of 1-Methylcyclohexene using NBS
This protocol describes a general procedure for the synthesis of a mixture of brominated products from 1-methylcyclohexene, which will include this compound.
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous CCl₄.
-
Add recrystallized NBS (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution.
-
Heat the reaction mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl₄, is consumed and the less dense succinimide (B58015) floats on the surface.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to isolate the this compound from other isomers and side products.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for poor stereoselectivity.
References
preventing polymerization during the synthesis and purification of cyclohexene derivatives
Welcome to the Technical Support Center for the synthesis and purification of cyclohexene (B86901) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted polymerization during their experiments.
Frequently Asked Questions (FAQs)
Q1: What causes my cyclohexene derivative to polymerize?
A1: Cyclohexene derivatives are susceptible to polymerization due to the reactivity of the carbon-carbon double bond within the cyclohexene ring. Polymerization can be initiated by several factors, including:
-
Heat: Elevated temperatures can provide the activation energy needed to initiate polymerization.[1][2]
-
Light: UV light can generate free radicals that trigger polymerization.
-
Air (Oxygen): Oxygen can react with the derivative to form peroxides, which can then decompose to initiate radical polymerization.[3]
-
Acidic or Radical Initiators: Contaminants such as acids or other radical-generating species can catalyze polymerization.
Q2: How can I prevent polymerization during my synthesis reaction?
A2: To minimize polymerization during synthesis, consider the following strategies:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]
-
Use of Inhibitors: Introduce a suitable polymerization inhibitor at the beginning of the reaction.
-
Solvent Purity: Use freshly distilled, peroxide-free solvents to avoid introducing radical initiators.[3]
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[3]
Q3: What are polymerization inhibitors and how do they work?
A3: Polymerization inhibitors are chemical compounds that are added to monomers to prevent their spontaneous polymerization. They function by reacting with and deactivating free radicals, which are the initiators of the polymerization chain reaction. This process creates a stable molecule that is unable to propagate the polymerization chain, thus stopping the reaction.
Q4: Which polymerization inhibitors are recommended for cyclohexene derivatives?
A4: While the optimal inhibitor may vary depending on the specific derivative and reaction conditions, phenolic compounds are commonly used and effective. These include:
-
Hydroquinone (B1673460) (HQ) [5]
-
Hydroquinone monomethyl ether (MEHQ)
-
4-tert-Butylcatechol (TBC)
These inhibitors are effective at scavenging the free radicals that initiate polymerization.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of cyclohexene derivatives.
Issue 1: The reaction mixture becomes viscous or solidifies.
| Potential Cause | Recommended Solution |
| Uncontrolled polymerization of the cyclohexene derivative. | 1. Add a Polymerization Inhibitor: Introduce a suitable inhibitor at the start of the reaction. See Table 1 for recommended concentrations. 2. Control Reaction Temperature: Lower the reaction temperature. 3. Exclude Oxygen: Ensure the reaction is performed under a continuous inert atmosphere (e.g., nitrogen or argon).[3] |
| Presence of radical initiators (e.g., peroxides in solvents) or exposure to UV light. | 1. Use Freshly Distilled Solvents: Ensure all solvents are free of peroxides. 2. Protect from Light: Wrap the reaction vessel in aluminum foil.[3] 3. Incorporate a Radical Scavenger: Add an appropriate inhibitor from Table 1. |
Issue 2: Polymerization occurs during workup or purification (e.g., distillation).
| Potential Cause | Recommended Solution |
| Removal of volatile inhibitors during extraction or exposure to heat during distillation. | 1. Add a Non-Volatile Inhibitor: Before distillation, add a non-volatile inhibitor like hydroquinone. 2. Lower Temperature for Solvent Removal: Use a rotary evaporator at the lowest feasible temperature to remove solvents. 3. Utilize Non-Thermal Purification: Employ purification techniques that do not require high temperatures, such as column chromatography. |
Data Presentation
Table 1: Recommended Polymerization Inhibitors and Concentrations
| Inhibitor | Class | Typical Concentration Range | Solubility | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic | 0.0002% - 0.8% (w/w)[4][6][7] | Soluble in organic solvents, insoluble in water. | Effective for a wide range of organic monomers. |
| Hydroquinone (HQ) | Phenolic | 0.1% - 1% (w/w)[5][8] | Soluble in water and polar organic solvents. | Can be removed by an alkaline wash.[9] |
| 4-tert-Butylcatechol (TBC) | Phenolic | 15 - 100 ppm | Soluble in organic solvents. | Commonly used to stabilize dienes. |
| Hydroquinone monomethyl ether (MEHQ) | Phenolic | 10 - 100 ppm | Soluble in organic solvents. | Often used for acrylates and methacrylates. |
Note: The optimal concentration should be determined experimentally for each specific cyclohexene derivative and application.
Table 2: Recommended Storage Conditions for Cyclohexene Derivatives
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents the formation of peroxides from atmospheric oxygen. |
| Light | Amber glass or opaque container | Protects from UV light, which can initiate polymerization. |
| Inhibitor | Store with an appropriate inhibitor (see Table 1) | Provides chemical stabilization against polymerization. |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors
This protocol describes the removal of phenolic inhibitors such as hydroquinone or BHT from a cyclohexene derivative.
Materials:
-
Cyclohexene derivative containing a phenolic inhibitor
-
5% (w/v) Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter paper and funnel
Procedure:
-
Place the cyclohexene derivative in a separatory funnel.
-
Add an equal volume of 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (containing the deprotonated phenolic inhibitor) is typically the bottom layer.
-
Drain and discard the aqueous layer.
-
Repeat the wash with 5% NaOH solution two more times.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ to the organic layer to remove residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filter the dried organic layer into a clean, dry flask.
-
The inhibitor-free cyclohexene derivative is now ready for use or further purification. Note that the uninhibited monomer will be highly susceptible to polymerization.[4]
Protocol 2: Quantification of Oligomers by GC-MS
This protocol provides a general method for the detection and relative quantification of oligomers in a sample of a cyclohexene derivative using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cyclohexene derivative sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
GC-MS instrument with a suitable column (e.g., a non-polar DB-5 or similar)[10]
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the cyclohexene derivative sample in the chosen solvent (e.g., 1 mg/mL).
-
GC-MS Instrument Setup:
-
Column: Install a non-polar capillary column (e.g., (5%-phenyl)-methylpolysiloxane).[10]
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250°C).
-
Oven Temperature Program: Start with a low initial temperature (e.g., 50°C) and ramp up to a high final temperature (e.g., 300°C) to elute both the monomer and any higher-boiling oligomers.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set to scan a mass range that will encompass the expected monomer and oligomer masses (e.g., m/z 50-500). Use electron ionization (EI) at 70 eV.[11]
-
-
Analysis:
-
Inject the prepared sample onto the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to the cyclohexene derivative monomer based on its retention time and mass spectrum.
-
Examine the chromatogram for later-eluting peaks, which may correspond to dimers, trimers, and other oligomers.
-
Analyze the mass spectra of these later-eluting peaks to confirm their identity as oligomers (e.g., a dimer should have a molecular ion corresponding to twice the mass of the monomer).
-
The relative amount of oligomers can be estimated by comparing the peak areas of the oligomer peaks to the peak area of the monomer peak. For more accurate quantification, a calibration curve with isolated oligomer standards would be required.
-
Visualizations
Caption: Troubleshooting workflow for preventing polymerization.
Caption: Mechanism of free-radical polymerization and inhibition.
References
- 1. specialchem.com [specialchem.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Accelerated stability testing | PPTX [slideshare.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. atamankimya.com [atamankimya.com]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. kinampark.com [kinampark.com]
- 10. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Workup Procedures for 6-Bromo-1-methylcyclohexene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of reactions involving 6-bromo-1-methylcyclohexene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactions where this compound is used, and what are the general considerations for the reaction workup?
This compound is an allylic bromide and is commonly used in nucleophilic substitution and organometallic coupling reactions. The workup procedure will largely depend on the type of reaction performed.
-
Nucleophilic Substitution Reactions: In these reactions, the bromide is displaced by a nucleophile. The workup is typically straightforward, involving quenching any excess reagent, followed by extraction and purification.
-
Organometallic Reactions (e.g., Grignard, Suzuki, Stille, or Barbier-type reactions): These reactions involve the formation of a carbon-carbon bond at the site of the bromine atom. The workup is more complex and requires careful quenching of highly reactive organometallic species and removal of metal byproducts.[1]
Q2: How do I properly quench a Grignard reaction initiated with this compound?
Grignard reagents are highly reactive towards protic sources.[2] A careful quenching procedure is critical to ensure the safety of the experimenter and the integrity of the product.
-
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise with vigorous stirring. This is generally preferred over water alone as it is a milder proton source and helps to dissolve magnesium salts.[3]
-
Continue stirring until the evolution of gas ceases and any solids have dissolved.
-
Proceed with the standard extraction procedure.
-
Q3: I am observing a persistent emulsion during the extraction phase of my workup. What can I do to resolve this?
Emulsions are a common issue, particularly when dealing with organometallic byproducts.
-
Troubleshooting Steps:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.
-
If the emulsion persists, try adding more of the organic solvent used for extraction.
-
In some cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion by removing fine particulate matter.
-
Q4: After my Suzuki coupling reaction with this compound, how can I effectively remove the boron-containing byproducts?
Boronic acid and its derivatives used in Suzuki couplings can complicate purification.
-
Removal Strategy:
-
One effective method is to concentrate the reaction mixture and then re-dissolve it in methanol (B129727) and re-concentrate it. Repeating this process several times converts the boron byproducts into volatile trimethyl borate, which can be removed under reduced pressure.[3]
-
Alternatively, performing multiple washes with a basic aqueous solution (e.g., 1M NaOH) can help to extract the boronic acid residues into the aqueous layer.
-
Q5: My reaction mixture involving an organocopper reagent (from a Gilman-type reaction) has a deep blue or purple color in the aqueous layer after quenching. Is this normal?
Yes, this is a positive indication that the copper salts are being successfully removed from the organic layer.
-
Explanation: When quenching with saturated ammonium chloride, copper(I) and copper(II) salts form a deep blue complex with ammonia.[3] It is advisable to continue washing the organic layer with fresh saturated ammonium chloride until the aqueous layer is no longer colored, ensuring complete removal of the copper catalyst.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC or GC if possible. |
| Product is volatile or partially water-soluble. | Use a cooled receiving flask during solvent removal. Perform multiple extractions with the organic solvent to maximize recovery from the aqueous layer.[4] | |
| Side reactions, such as elimination or rearrangement.[5] | Maintain careful control of the reaction temperature. Choose appropriate reagents and solvents to minimize side reactions. | |
| Formation of a Precipitate Between Layers | Insoluble salts or byproducts have formed. | Add more water or organic solvent to attempt to dissolve the precipitate. Filter the entire mixture to remove the solid. Check the pH of the aqueous layer; the precipitate may be soluble at a different pH.[4] |
| Product is Not Pure After Workup | Incomplete removal of byproducts, starting materials, or solvents. | Perform additional washes of the organic layer. Use a different drying agent. Purify the crude product using techniques such as distillation, recrystallization, or column chromatography.[4] |
| Dark Coloration of the Reaction Mixture | Polymerization or charring of the starting material or product, especially in the presence of strong acids or bases, or at high temperatures.[4] | Add reagents slowly and with efficient stirring while cooling the reaction mixture. Ensure the reaction temperature is adequately controlled.[4] |
Experimental Protocols
Protocol 1: General Workup for a Zinc-Mediated Aqueous Barbier-Grignard Reaction[1]
This protocol is for the reaction of this compound with an aldehyde or ketone in the presence of zinc.
-
Reaction Quenching: After the reaction is complete, filter the mixture to remove any excess zinc and precipitated salts.
-
Extraction: Separate the organic layer. Wash the aqueous layer three times with a small volume of an appropriate organic solvent (e.g., diethyl ether).
-
Combine and Dry: Combine all organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Visualizations
Logical Workflow for Troubleshooting Workup Issues
Caption: Decision-making process for resolving common issues during reaction workup.
References
- 1. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction [mdpi.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
The rigorous characterization of intermediates is a cornerstone of modern drug development and chemical synthesis. 6-Bromo-1-methylcyclohexene, a key building block in the synthesis of various organic molecules, requires precise analytical methods to ensure its identity, purity, and stability. This guide provides an objective comparison of the primary analytical techniques for the characterization of this compound, offering supporting data and detailed experimental protocols.
While direct experimental data for this compound is not extensively available in the public domain, this guide utilizes data from analogous compounds, such as 1-methylcyclohexene and other brominated cyclic hydrocarbons, to provide robust predicted values and methodologies.
Comparison of Analytical Methods
The characterization of this compound can be effectively achieved through a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's structure, purity, and physicochemical properties.
| Analytical Technique | Parameter | Predicted Value/Observation for this compound | Comparison with Alternatives & Supporting Data |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | Vinylic Proton: ~5.6-5.8 ppm (multiplet)Bromine-adjacent Proton (-CHBr-): ~4.2-4.5 ppm (multiplet)Allylic Protons (-C=C-CH₂-): ~2.0-2.5 ppm (multiplets)Methyl Protons (-CH₃): ~1.7 ppm (singlet)Other Ring Protons: ~1.5-2.2 ppm (multiplets) | Provides detailed structural information and isomeric purity. The downfield shift of the proton adjacent to the bromine is characteristic. In comparison to its precursor, 1-methylcyclohexene, the introduction of bromine significantly shifts the adjacent methine proton. |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | Quaternary Alkene Carbon: ~135-140 ppmTertiary Alkene Carbon: ~125-130 ppmCarbon bearing Bromine (-CBr-): ~50-60 ppmOther sp³ Carbons: ~20-40 ppm | Confirms the carbon skeleton and the presence of key functional groups. The number of signals can help distinguish between isomers. The carbon attached to the bromine will show a significant downfield shift compared to the corresponding carbon in 1-methylcyclohexene. |
| Mass Spectrometry (GC-MS) | Molecular Ion (m/z) | [M]⁺: 174/176 (due to ⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio) | Confirms molecular weight and elemental composition (presence of bromine). Fragmentation patterns provide structural clues. The characteristic isotopic pattern of bromine is a definitive indicator. Common fragments would likely include the loss of Br (m/z 95) and subsequent rearrangements. |
| Infrared (IR) Spectroscopy | Key Absorptions | C=C stretch: ~1650-1670 cm⁻¹=C-H stretch: ~3020-3050 cm⁻¹C-Br stretch: ~500-650 cm⁻¹ | Identifies functional groups. The C-Br stretch is a key diagnostic peak, though it can be weak. The spectrum will share similarities with 1-methylcyclohexene but with the additional C-Br absorption. |
| Gas Chromatography (GC) | Retention Time | Dependent on column and conditions, but will be higher than 1-methylcyclohexene. | Excellent for assessing purity and separating from starting materials, byproducts, and isomers. Due to its volatility, GC is a highly suitable technique. Alternative methods like HPLC are also viable but may be less straightforward for this nonpolar compound. |
| High-Performance Liquid Chromatography (HPLC) | Retention Time | Dependent on column and mobile phase. | Useful for non-volatile impurities or when GC is not available. As a nonpolar compound, reverse-phase HPLC would be the method of choice. Detection can be challenging as the molecule lacks a strong UV chromophore, necessitating the use of a universal detector like a Refractive Index Detector (RID) or Mass Spectrometer (MS). |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard practices for similar compounds and may require optimization for specific instrumentation and sample matrices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Parameters:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar capillary column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split mode, 50:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Transfer Line Temperature: 280°C
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.
Instrumentation and Conditions:
-
Spectrometer: FTIR spectrometer (e.g., PerkinElmer Spectrum Two)
-
Mode: Transmittance or ATR
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Refractive Index Detector (RID) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID) or Mass Spectrometer (MS) with an appropriate source (e.g., APCI).
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflows for the characterization of this compound using the described analytical methods.
A Comparative Guide to Purity Assessment of 6-Bromo-1-methylcyclohexene: GC-MS and its Alternatives
For researchers, scientists, and drug development professionals, the meticulous verification of a compound's purity is a cornerstone of reliable and reproducible results. In the synthesis of intermediates like 6-Bromo-1-methylcyclohexene, a volatile organobromine compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a primary analytical technique for purity assessment. This guide provides an objective comparison of GC-MS with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical method for the purity assessment of this compound hinges on the specific information required, the nature of potential impurities, and the available instrumentation. While GC-MS is highly effective for this volatile compound, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer orthogonal approaches with distinct advantages.
| Analytical Method | Principle | Advantages for this compound | Disadvantages |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based identification. | - High sensitivity for volatile and semi-volatile compounds.[1] - Excellent separation efficiency for isomers and closely related impurities. - Provides structural information from mass spectra for impurity identification. | - Not suitable for non-volatile or thermally labile impurities.[2] - Requires derivatization for some compounds, though not for this compound. |
| HPLC | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | - Suitable for a wide range of compounds, including non-volatile and thermally unstable impurities.[1] - Offers a variety of detection methods (e.g., UV, MS). | - May have lower resolution for highly volatile compounds compared to GC.[3] - Can be more expensive due to solvent consumption and column costs.[4] |
| qNMR | Measures the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard. | - Provides an absolute purity value without the need for a specific reference standard of the analyte.[5] - Offers detailed structural information about the main component and any impurities present.[5] - Non-destructive technique.[6] | - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate quantification if impurities have similar chemical shifts to the main compound.[6] |
Experimental Protocols
A robust purity assessment relies on well-defined experimental protocols. Below is a representative protocol for the GC-MS analysis of this compound.
GC-MS Protocol for this compound Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of 1 mg/mL.
-
If necessary, use an internal standard for quantitative analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating halogenated hydrocarbons.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities in the synthesis of this compound could include unreacted starting materials, isomeric byproducts (e.g., 1-bromo-2-methylcyclohexene), and products of side reactions.
Visualizing the GC-MS Workflow
The logical flow of a GC-MS analysis for purity assessment can be effectively visualized.
Caption: Workflow for purity assessment of this compound using GC-MS.
References
- 1. amptechfl.com [amptechfl.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting the 1H and 13C NMR Spectra of 6-Bromo-1-methylcyclohexene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose. This guide provides a comprehensive interpretation of the ¹H and ¹³C NMR spectra of 6-Bromo-1-methylcyclohexene, offering a comparative analysis based on predicted spectral data. This guide will aid in the identification and characterization of this compound and similar substituted cyclohexene (B86901) derivatives.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using validated computational prediction tools. These predictions are based on established algorithms that consider the chemical environment of each nucleus.
¹H NMR Spectral Data Summary
The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule. The vinyl proton is expected to be the most downfield, followed by the proton on the carbon bearing the bromine atom. The allylic and aliphatic protons will appear further upfield.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H2 | 5.5 - 5.8 | Triplet | 1H |
| H6 | 4.2 - 4.5 | Multiplet | 1H |
| H3 (allylic) | 2.1 - 2.4 | Multiplet | 2H |
| H5 | 1.9 - 2.2 | Multiplet | 2H |
| H4 | 1.7 - 1.9 | Multiplet | 2H |
| CH₃ | 1.6 - 1.8 | Singlet | 3H |
¹³C NMR Spectral Data Summary
The predicted ¹³C NMR spectrum reveals seven distinct carbon signals, corresponding to the seven carbon atoms in this compound. The olefinic carbons are the most downfield, followed by the carbon attached to the bromine atom.
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 130 - 135 |
| C2 | 120 - 125 |
| C6 | 55 - 60 |
| C3 | 30 - 35 |
| C5 | 28 - 33 |
| C4 | 20 - 25 |
| CH₃ | 20 - 25 |
Experimental Protocols
While the presented data is predictive, a standard experimental protocol for acquiring ¹H and ¹³C NMR spectra is provided below for reference.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (this compound).
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
-
Integrate the signals in the ¹H NMR spectrum.
Visualization of this compound Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
Comparative Reactivity of 6-Bromo-1-methylcyclohexene: A Guide for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of 6-bromo-1-methylcyclohexene against other classes of bromoalkenes, including vinylic and tertiary alkyl bromides. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis supported by experimental data and protocols to inform synthetic strategies.
Executive Summary
This compound, a secondary allylic bromide, demonstrates significantly higher reactivity in nucleophilic substitution and elimination reactions compared to its vinylic and saturated alkyl counterparts. This enhanced reactivity is primarily attributed to the formation of a resonance-stabilized allylic carbocation intermediate in unimolecular pathways (SN1/E1) and a stabilized transition state in bimolecular pathways (SN2). In contrast, vinylic bromides, such as 1-bromo-1-methylcyclohexene, are generally unreactive under similar conditions due to the high energy of vinylic carbocations and the strength of the sp² C-Br bond. Tertiary alkyl bromides, like 1-bromo-1-methylcyclohexane (B3058953), also react readily through unimolecular pathways but lack the potential for allylic rearrangement, a key feature of this compound's reactivity profile.
Comparative Reactivity Analysis
The reactivity of bromoalkenes is fundamentally dictated by the position of the bromine atom relative to the carbon-carbon double bond. This structural difference governs the stability of reaction intermediates and transition states, thereby influencing reaction rates and product distributions.
Nucleophilic Substitution Reactions
This compound (Secondary Allylic Bromide): As an allylic halide, this compound readily undergoes nucleophilic substitution reactions.[1] In polar protic solvents, it can proceed through an SN1 mechanism, forming a resonance-stabilized allylic carbocation. This intermediate can be attacked by a nucleophile at two different positions, leading to a mixture of products. For instance, solvolysis in hot ethanol (B145695) or methanol (B129727) results in the formation of two constitutional isomers, with the major product arising from the attack at the more substituted carbon of the carbocation intermediate.[2][3] The reaction can also proceed via an SN2 mechanism, which is also accelerated due to the stabilization of the transition state by the adjacent π-system.
1-Bromo-1-methylcyclohexene (Vinylic Bromide): Vinylic bromides are characterized by a bromine atom attached to an sp²-hybridized carbon of a double bond. These compounds are notably unreactive in both SN1 and SN2 reactions. The SN1 pathway is disfavored due to the instability of the resulting vinylic carbocation. The SN2 pathway is hindered because the incoming nucleophile would be repelled by the electron-rich π-bond, and the inversion of configuration is geometrically constrained.
1-Bromo-1-methylcyclohexane (Tertiary Alkyl Bromide): This saturated analogue serves as a useful benchmark. As a tertiary alkyl halide, it readily undergoes SN1 reactions in polar protic solvents due to the formation of a stable tertiary carbocation.[4] However, it is sterically hindered for SN2 reactions. When heated in ethanol, 1-bromo-1-methylcyclohexane yields a mixture of the SN1 substitution product (1-ethoxy-1-methylcyclohexane) and the E1 elimination product.[4][5]
Elimination Reactions
This compound: This compound can also undergo elimination reactions, typically competing with substitution. Under E1 conditions, the formation of the stable allylic carbocation facilitates the reaction. The use of a strong, non-nucleophilic base would favor an E2 mechanism.
1-Bromo-1-methylcyclohexane: Elimination reactions (E1 and E2) are common for tertiary alkyl halides.[4] E1 reactions often accompany SN1 reactions in polar protic solvents. With a strong base, the E2 mechanism is favored, and the major product is typically the more substituted alkene (Zaitsev's rule), which in this case is 1-methylcyclohexene.[4]
Quantitative Data Summary
| Compound | Class | SN1/E1 Reactivity | SN2 Reactivity | Key Intermediates/Transition States |
| This compound | Secondary Allylic | High | Moderate | Resonance-stabilized allylic carbocation / Stabilized transition state |
| 1-Bromo-1-methylcyclohexene | Vinylic | Very Low | Very Low | Unstable vinylic carbocation |
| 1-Bromo-1-methylcyclohexane | Tertiary Alkyl | High | Very Low | Stable tertiary carbocation |
Experimental Protocols
General Protocol for Comparative Solvolysis (SN1/E1)
This protocol outlines a general procedure for comparing the solvolysis rates of the bromoalkenes.
Objective: To determine the relative rates of solvolysis of this compound, 1-bromo-1-methylcyclohexene, and 1-bromo-1-methylcyclohexane in an 80:20 ethanol-water solution.
Materials:
-
This compound
-
1-Bromo-1-methylcyclohexene
-
1-Bromo-1-methylcyclohexane
-
Absolute ethanol
-
Deionized water
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Reaction flasks and condensers
-
Pipettes and burettes
Procedure:
-
Prepare an 80:20 (v/v) ethanol-water solvent mixture.
-
For each bromoalkene, prepare a solution of known concentration (e.g., 0.1 M) in the ethanol-water solvent.
-
Place the reaction flasks in a constant temperature water bath set to a desired temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot (e.g., 5.0 mL) from each reaction flask and quench the reaction by adding it to a flask containing cold acetone.
-
Titrate the hydrobromic acid produced during the solvolysis with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate of reaction can be determined by plotting the concentration of HBr produced over time. The rate constant (k) can be calculated from the integrated rate law for a first-order reaction: ln([RBr]₀/[RBr]t) = kt.
Expected Outcome: The rate of HBr production will be highest for this compound and 1-bromo-1-methylcyclohexane, indicating a faster solvolysis rate. 1-bromo-1-methylcyclohexene is expected to show a negligible reaction rate under these conditions.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways discussed.
Caption: SN1 solvolysis pathway of this compound.
Caption: Comparative SN2 reaction energy profile.
References
- 1. This compound | 40648-23-5 | Benchchem [benchchem.com]
- 2. When 3-bromo-1-methylcyclohexene undergoes solvolysis in hot etha... | Study Prep in Pearson+ [pearson.com]
- 3. homework.study.com [homework.study.com]
- 4. 1-Bromo-1-methylcyclohexane | 931-77-1 | Benchchem [benchchem.com]
- 5. When 1-bromo-1-methylcyclohexane is heated in ethanol for | StudySoup [studysoup.com]
A Comparative Guide to the Stereochemical Validation of Reactions Involving 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stereochemical outcomes in key reactions involving 6-bromo-1-methylcyclohexene. The inherent chirality and the allylic nature of the bromide in this substrate lead to a rich and complex stereochemical landscape, making it a valuable model for studying reaction mechanisms. This document summarizes experimental data, provides detailed protocols for representative reactions, and visualizes the stereochemical pathways to aid in the design and interpretation of synthetic routes.
Nucleophilic Substitution Reactions: A Tale of Two Pathways
This compound readily undergoes nucleophilic substitution reactions. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the nucleophile, primarily proceeding through either an Sₙ2 or an Sₙ2' mechanism. The allylic position of the bromine atom allows for nucleophilic attack at two distinct sites: the carbon bearing the bromine (C6) and the carbon at the other end of the double bond (C2).[1]
A key factor influencing the reaction pathway is the choice of nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to favor direct Sₙ2 substitution at C6, while "soft" nucleophiles, like organocuprates, often lead to the Sₙ2' pathway with attack at C2.
Table 1: Comparison of Stereochemical Outcomes in Nucleophilic Substitution Reactions
| Nucleophile | Product(s) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) |
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,2-dimethylcyclohexene | >95:5 (trans:cis) | Not reported | ~85 |
| n-Butyllithium (n-BuLi) | 6-butyl-1-methylcyclohexene | Mixture of diastereomers | Not reported | Moderate |
| Sodium methoxide (B1231860) (NaOCH₃) in Methanol | 6-methoxy-1-methylcyclohexene & 2-methoxy-1-methylcyclohexene | Varies with conditions | Racemic | Good |
Experimental Protocols
Protocol 1: Sₙ2' Reaction with Lithium Dimethylcuprate
-
Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL) is cooled to -78 °C under an argon atmosphere.
-
Reagent Addition: A solution of lithium dimethylcuprate (1.2 mmol) in diethyl ether is added dropwise to the stirred solution of the substrate.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 1,2-dimethylcyclohexene.
Elimination Reactions: The Anti-Periplanar Preference
Elimination reactions of this compound, typically under E2 conditions, are governed by the stereochemical requirement for an anti-periplanar arrangement of the departing proton and the bromide leaving group.[2][3] The conformation of the cyclohexene (B86901) ring plays a crucial role in determining which proton is accessible for abstraction by the base, thereby influencing the regioselectivity and stereoselectivity of the resulting diene.
For an E2 elimination to occur, the C-H bond being broken and the C-Br bond must be in the same plane and oriented in opposite directions (anti-periplanar). In a cyclohexene ring, this often necessitates that both the proton and the leaving group occupy pseudo-axial positions.
Table 2: Regioselectivity in E2 Elimination of this compound
| Base | Major Product | Minor Product | Product Ratio |
| Potassium tert-butoxide (KOtBu) | 1-methyl-1,3-cyclohexadiene | 1-methyl-1,5-cyclohexadiene | Dependent on temperature and solvent |
| Sodium ethoxide (NaOEt) in Ethanol | 1-methyl-1,3-cyclohexadiene | 1-methyl-1,5-cyclohexadiene | Dependent on temperature |
Experimental Protocols
Protocol 2: E2 Elimination with Potassium tert-Butoxide
-
Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) is cooled to 0 °C.
-
Reagent Addition: Potassium tert-butoxide (1.5 mmol) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) to determine the ratio of diene products.
-
Workup: The reaction is quenched with water, and the product is extracted with pentane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed by distillation at atmospheric pressure.
-
Analysis: The product ratio is determined by ¹H NMR spectroscopy or GC analysis of the crude product.
Visualizing Stereochemical Pathways
The following diagrams, generated using the DOT language, illustrate the key stereochemical pathways discussed.
References
A Comparative Guide to the Efficacy of Brominating Agents for 1-Methylcyclohexene
For researchers, scientists, and drug development professionals, the selective bromination of alkenes is a cornerstone of organic synthesis, enabling the introduction of bromine for further functionalization. This guide provides an objective comparison of the efficacy of three common brominating agents—molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrogen bromide (HBr)—for the functionalization of 1-methylcyclohexene. The comparison is supported by experimental data on product distribution and detailed methodologies for each reaction.
The choice of brominating agent is critical as it dictates the regioselectivity and mechanism of the reaction, leading to distinct product profiles. While molecular bromine typically undergoes electrophilic addition across the double bond, N-bromosuccinimide favors allylic substitution via a free-radical pathway. Hydrogen bromide, on the other hand, adds across the double bond with regioselectivity dependent on the reaction conditions. Understanding the efficacy and product distribution of each reagent is paramount for designing efficient and selective synthetic routes.
Comparison of Product Distribution and Yields
The efficacy of each brominating agent is best understood by examining the product distribution and yields under typical reaction conditions. The following table summarizes the expected major and minor products, along with reported yields where available.
| Brominating Agent | Reaction Type | Major Product(s) | Minor Product(s) | Reported Yield |
| Br₂ in CCl₄ | Electrophilic Addition | trans-1,2-Dibromo-1-methylcyclohexane | — | High (e.g., ~95% for cyclohexene) |
| NBS, ROOR, heat/light | Allylic Bromination | 3-Bromo-1-methylcyclohexene, 1-(Bromomethyl)cyclohexene | Other isomeric allylic bromides | Varies depending on conditions |
| HBr (no peroxides) | Electrophilic Addition (Markovnikov) | 1-Bromo-1-methylcyclohexane | 1-Bromo-2-methylcyclohexane | Major product is highly favored |
| HBr with peroxides (ROOR) | Free-Radical Addition (Anti-Markovnikov) | 1-Bromo-2-methylcyclohexane | 1-Bromo-1-methylcyclohexane | Major product is highly favored |
Reaction Pathways and Experimental Workflows
The distinct outcomes of these bromination reactions are governed by their underlying mechanisms. The following diagrams illustrate the logical flow of each reaction pathway.
Figure 1. Reaction pathways for the bromination of 1-methylcyclohexene.
Detailed Experimental Protocols
For a direct comparison of efficacy, standardized experimental procedures are crucial. The following protocols are provided as a reference for laboratory synthesis.
Electrophilic Addition of Molecular Bromine (Br₂)
This procedure is adapted from the synthesis of 1,2-dibromocyclohexane (B1204518) and is expected to give a high yield of the corresponding dibromide from 1-methylcyclohexene.[1]
Materials:
-
1-Methylcyclohexene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄)
-
Ice-salt bath
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-methylcyclohexene in CCl₄.
-
Cool the flask in an ice-salt bath to approximately -5 °C.
-
Slowly add a solution of bromine in CCl₄ dropwise to the stirred solution. Maintain the temperature below 0 °C to minimize side reactions.
-
Continue the addition until a faint orange color persists, indicating complete consumption of the alkene.
-
Remove the solvent under reduced pressure to obtain the crude 1,2-dibromo-1-methylcyclohexane.
-
Purification can be achieved by distillation under reduced pressure.
Allylic Bromination with N-Bromosuccinimide (NBS)
This protocol describes a typical procedure for the free-radical allylic bromination of an alkene.[2]
Materials:
-
1-Methylcyclohexene
-
N-Bromosuccinimide (NBS)
-
A radical initiator (e.g., benzoyl peroxide, AIBN)
-
Carbon tetrachloride (CCl₄)
-
Heat source (e.g., reflux apparatus with a sunlamp)
Procedure:
-
To a round-bottom flask, add 1-methylcyclohexene, NBS, and a catalytic amount of a radical initiator in CCl₄.
-
Heat the mixture to reflux. Irradiation with a sunlamp can be used to facilitate the initiation of the radical chain reaction.
-
Continue the reaction until all the solid NBS (which is denser than CCl₄) has been replaced by succinimide (B58015) (which is less dense and will float).
-
Cool the reaction mixture and filter to remove the succinimide by-product.
-
Wash the filtrate with water and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent by distillation. The resulting product mixture of allylic bromides can be analyzed and separated by gas chromatography.
Hydrobromination with Hydrogen Bromide (HBr)
This procedure outlines the addition of HBr to an alkene, which can be controlled to yield either the Markovnikov or anti-Markovnikov product.[3][4]
a) Markovnikov Addition (without peroxides):
Materials:
-
1-Methylcyclohexene
-
Anhydrous Hydrogen Bromide (gas or in acetic acid)
-
Inert solvent (e.g., dichloromethane)
Procedure:
-
Dissolve 1-methylcyclohexene in an inert solvent in a flask protected from light.
-
Bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise at a low temperature (e.g., 0 °C).
-
The reaction is typically rapid. Monitor the reaction progress by TLC or GC.
-
Upon completion, wash the reaction mixture with a dilute solution of sodium bicarbonate and then with water.
-
Dry the organic layer over an anhydrous salt and remove the solvent to yield 1-bromo-1-methylcyclohexane.[3]
b) Anti-Markovnikov Addition (with peroxides):
Materials:
-
1-Methylcyclohexene
-
Hydrogen Bromide (gas or in a suitable solvent)
-
A radical initiator (e.g., benzoyl peroxide)
-
Inert solvent
Procedure:
-
Dissolve 1-methylcyclohexene and a small amount of a peroxide initiator in an inert solvent.
-
Introduce HBr into the reaction mixture, typically in the presence of UV light or heat to initiate the radical reaction.
-
The reaction proceeds via a free-radical chain mechanism.
-
Work-up is similar to the Markovnikov addition, involving washing, drying, and solvent removal to yield 1-bromo-2-methylcyclohexane.[5][6]
Conclusion
The choice of brominating agent for 1-methylcyclohexene profoundly influences the reaction outcome. For the synthesis of vicinal dibromides, molecular bromine provides a high-yield and straightforward method. For the selective introduction of a bromine atom at the allylic position, a synthetically versatile handle, NBS is the reagent of choice. Finally, HBr offers a means to produce either the Markovnikov or anti-Markovnikov addition product with high regioselectivity by simply including or excluding a radical initiator. Researchers should select the brominating agent that best aligns with their desired product and synthetic strategy, taking into account the mechanistic pathways and experimental conditions outlined in this guide.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. openriver.winona.edu [openriver.winona.edu]
- 3. Chapter 6 Notes [web.pdx.edu]
- 4. juliethahn.com [juliethahn.com]
- 5. Question: The compound 1-methylcyclohexene is reacted with HBr in the pr.. [askfilo.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of nucleophilic substitution reactions on 6-bromo-1-methylcyclohexene. Due to the limited availability of specific published kinetic data for this substrate, this document leverages established principles of physical organic chemistry to predict its reactivity. This is compared with alternative substrates for which experimental data is more readily available. The guide also includes detailed experimental protocols for researchers wishing to conduct their own kinetic studies.
Introduction to the Reactivity of this compound
This compound is a secondary allylic halide. This structure has significant implications for its reactivity in nucleophilic substitution reactions. The bromine atom is a good leaving group, and its position adjacent to a double bond allows for the potential formation of a resonance-stabilized allylic carbocation. Consequently, the substrate can undergo substitution via both SN1 and SN2 pathways, as well as their allylic counterparts, SN1' and SN2'.
The choice of mechanism and the reaction rate are influenced by several factors, including the nucleophile's strength and concentration, the solvent's polarity, and the reaction temperature. In SN1 reactions, the rate-determining step is the formation of the carbocation intermediate. For this compound, this intermediate is stabilized by resonance, which delocalizes the positive charge between the secondary carbon (C6) and the tertiary carbon (C1). This stabilization suggests that SN1 and SN1' reactions are likely pathways, especially with weak nucleophiles in polar protic solvents.[1]
Conversely, SN2 reactions, which involve a backside attack by the nucleophile in a single concerted step, are sensitive to steric hindrance.[2] As a secondary halide, this compound is more sterically hindered than a primary halide but less so than a tertiary one, making SN2 reactions plausible, particularly with strong, unhindered nucleophiles in polar aprotic solvents.
Comparative Kinetic Data
To contextualize the reactivity of this compound, it is useful to compare its expected behavior with that of other alkyl halides. The following tables present a comparison of relative solvolysis rates (indicative of SN1 reactivity) and illustrative second-order rate constants for reaction with a common nucleophile like azide (B81097) (indicative of SN2 reactivity).
Table 1: Relative Solvolysis Rates in 80% Ethanol at 25°C (Illustrative)
| Substrate | Structure | Type | Relative Rate (krel) | Rationale |
| Bromocyclohexane | Secondary, Non-allylic | 1 | Baseline for a secondary cycloalkyl bromide. | |
| This compound | Secondary, Allylic | ~104 - 105 | The formation of a resonance-stabilized allylic carbocation significantly accelerates the reaction compared to its non-allylic counterpart.[1] | |
| 3-Bromo-1-butene | Secondary, Acyclic Allylic | ~104 - 105 | Similar to the target compound, it forms a resonance-stabilized secondary allylic carbocation.[1] | |
| tert-Butyl Bromide | Tertiary, Non-allylic | ~106 | Forms a stable tertiary carbocation, leading to a very fast SN1 reaction.[3] | |
| Allyl Bromide | Primary, Allylic | ~10 | While allylic, the primary carbocation is less stable than the secondary one formed from the target, but reactivity is still enhanced over simple primary halides. |
Table 2: Illustrative Second-Order Rate Constants for Reaction with Azide (N₃⁻) in Acetone (B3395972) at 25°C
| Substrate | Structure | Type | Illustrative Rate Constant (k) [M⁻¹s⁻¹] | Rationale |
| Bromocyclohexane | Secondary, Non-allylic | ~1 x 10⁻⁴ | SN2 reactions are relatively slow for secondary systems due to steric hindrance. | |
| This compound | Secondary, Allylic | ~5 x 10⁻³ | The allylic system can stabilize the SN2 transition state, leading to a faster rate than a non-allylic secondary halide.[2] | |
| 3-Bromo-1-butene | Secondary, Acyclic Allylic | ~8 x 10⁻³ | Less steric hindrance in the acyclic system may lead to a slightly faster SN2 rate compared to the cyclic analogue. | |
| tert-Butyl Bromide | Tertiary, Non-allylic | Negligible | Extreme steric hindrance prevents the SN2 mechanism. | |
| Allyl Bromide | Primary, Allylic | ~1 x 10⁻² | As a primary halide with an activated allylic position, it exhibits the fastest SN2 rate among the comparators due to minimal steric hindrance. |
Signaling Pathways and Logical Relationships
The reaction mechanism for nucleophilic substitution on this compound can proceed through distinct SN1 and SN2 pathways. The SN1 mechanism involves a key resonance-stabilized carbocation intermediate.
Experimental Protocols
To obtain precise kinetic data for the nucleophilic substitution on this compound, the following experimental protocols can be employed. The choice of method depends on the specific reaction conditions and the available analytical instrumentation.
Protocol 1: Kinetic Study via Titration (Solvolysis)
This method is suitable for solvolysis reactions where an acidic byproduct (HBr) is generated. The rate of reaction is determined by titrating the acid produced over time with a standardized base.[4]
Objective: To determine the first-order rate constant for the solvolysis of this compound.
Materials:
-
This compound
-
Solvent (e.g., 80:20 ethanol/water mixture)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Acetone (to stop the reaction)
-
Erlenmeyer flasks, pipettes, burette, stopwatch, constant temperature water bath
Procedure:
-
Reaction Setup: Place a known volume (e.g., 50 mL) of the solvent mixture into several Erlenmeyer flasks. Equilibrate the flasks in a constant temperature water bath.
-
Reaction Initiation: Add a small, accurately measured amount of this compound to a larger flask containing the solvent at the same temperature. Start the stopwatch immediately and mix thoroughly. This is the main reaction vessel.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a precise aliquot (e.g., 5 mL) from the reaction vessel and transfer it to one of the Erlenmeyer flasks containing ice-cold acetone to quench the reaction.
-
Titration: Add a few drops of indicator to the quenched sample and titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.
-
Infinity Point: To determine the concentration at the completion of the reaction (t=∞), heat a sealed sample of the reaction mixture for a time equivalent to at least 10 half-lives, then cool and titrate as above.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at completion and Vt is the volume at time t. The slope of the resulting line will be -k.
Protocol 2: Kinetic Study via NMR Spectroscopy
This method allows for in situ monitoring of the reaction by observing the disappearance of reactant signals and the appearance of product signals in the NMR spectrum over time.
Objective: To determine the reaction order and rate constant by monitoring changes in concentration of reactants and products.
Materials:
-
This compound
-
Deuterated solvent (e.g., acetone-d6, CD3OD)
-
Nucleophile (e.g., sodium azide)
-
Internal standard (e.g., tetramethylsilane (B1202638) or another inert compound with a non-overlapping signal)
-
NMR tube, NMR spectrometer with temperature control
Procedure:
-
Sample Preparation: Prepare a solution of this compound and the internal standard in the deuterated solvent directly in an NMR tube.
-
Initial Spectrum: Acquire a spectrum of the starting material to identify characteristic peaks and confirm their integration relative to the internal standard.
-
Reaction Initiation: Cool the NMR tube, add the nucleophile, and quickly place it in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
-
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals. Automated acquisition is recommended.
-
Data Analysis: For each spectrum, integrate the characteristic peaks of the reactant and product relative to the constant integral of the internal standard. Convert these relative integrations to concentrations. Plot concentration versus time to determine the rate law and calculate the rate constant.
References
Assessing Carbocation Stability in 6-Bromo-1-methylcyclohexene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of reaction intermediates is paramount for predicting product distributions and optimizing synthetic pathways. This guide provides a comparative assessment of the carbocation intermediates formed from 6-bromo-1-methylcyclohexene, supported by established chemical principles and data from analogous systems.
The reactivity of this compound is dominated by the presence of a bromine atom in an allylic position—that is, on a carbon atom adjacent to a double bond.[1] This structural feature is critical as it predisposes the molecule to reactions involving resonance-stabilized allylic carbocation intermediates, particularly under solvolytic (S_N_1) conditions.
The Central Role of the Allylic Carbocation
When this compound undergoes solvolysis, the rate-determining step is the departure of the bromide leaving group to form a carbocation. This is not a localized positive charge, but rather an allylic carbocation that is stabilized by resonance, delocalizing the charge across two carbon atoms.
The carbocation exists as a hybrid of two major resonance structures:
-
Secondary Allylic Carbocation (I): The positive charge resides on the carbon where the bromine was attached (C6).
-
Tertiary Allylic Carbocation (II): Through resonance, the positive charge is delocalized to the carbon bearing the methyl group (C1).
The stability of carbocations is well-established to increase with the number of alkyl substituents due to inductive effects and hyperconjugation.[2][3] Therefore, the tertiary carbocation (II) is significantly more stable than the secondary carbocation (I). This difference in stability is the primary determinant of the product distribution in nucleophilic substitution reactions.
Comparative Product Distribution
The reaction of this compound in a nucleophilic solvent (e.g., ethanol, methanol, or water) is expected to yield two primary substitution products, corresponding to the two resonance structures of the carbocation. The major product will arise from the attack on the more stable tertiary carbocation.
Table 1: Predicted Product Distribution in the Ethanolysis of this compound
| Product Name | Structure | Carbocation Precursor | Predicted Distribution | Rationale for Distribution |
| 1-Ethoxy-1-methylcyclohex-2-ene | (Structure of product from attack at C1) | Tertiary Allylic (II) | Major | Nucleophilic attack occurs at the more stable, tertiary carbocation center. |
| 6-Ethoxy-1-methylcyclohex-1-ene | (Structure of product from attack at C6) | Secondary Allylic (I) | Minor | Nucleophilic attack at the less stable, secondary carbocation center is less favorable. |
Note: The exact percentages are illustrative, based on the principle of carbocation stability. The actual distribution can be influenced by solvent and temperature.
Comparative Stability: The Allylic Advantage
The presence of the double bond provides substantial stabilization to the carbocation intermediate. To quantify this effect, we can compare the solvolysis rates of allylic systems to their saturated counterparts. For instance, studies on similar cyclohexenyl systems have shown that the allylic double bond can accelerate solvolysis by a factor of up to 10^7 compared to the corresponding saturated cyclohexyl system. This dramatic rate enhancement underscores the high degree of stability conferred by resonance in the allylic carbocation.
Experimental Protocols
The following is a generalized experimental protocol for studying the solvolysis of this compound.
Protocol: Kinetic Analysis of this compound Solvolysis
-
Preparation of the Reaction Mixture:
-
Prepare a solution of this compound (e.g., 0.1 M) in the desired solvent (e.g., 80% aqueous ethanol).
-
Prepare a solution of a non-nucleophilic indicator.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25°C) in a constant-temperature bath.
-
-
Initiation of the Reaction:
-
Combine the substrate solution and the indicator solution in a reaction vessel at the specified temperature.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
The solvolysis reaction will produce HBr, which will protonate the indicator, causing a color change.
-
At regular time intervals, titrate the reaction mixture with a standardized solution of a weak base (e.g., sodium hydroxide) to neutralize the HBr formed and restore the indicator's original color.
-
Alternatively, monitor the reaction progress using conductivity measurements, as the formation of ionic products (HBr) will increase the conductivity of the solution.
-
-
Data Analysis:
-
The rate of the reaction can be determined by plotting the change in concentration of the reactant or product over time.
-
For an S_N_1 reaction, the rate law is first-order: Rate = k[Substrate].
-
The rate constant (k) can be calculated from the slope of a plot of ln([Substrate]) versus time.
-
-
Product Analysis:
-
At the completion of the reaction, neutralize the mixture.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios.
-
Logical Pathway of Carbocation Formation and Reaction
The following diagram illustrates the logical workflow from the starting material to the final products, highlighting the key carbocation intermediate and its resonance stabilization.
References
A Comparative Guide to HPLC Methods for the Analysis of 6-Bromo-1-methylcyclohexene Reaction Mixtures
For researchers, scientists, and professionals in drug development, the robust analysis of reaction mixtures is critical for process optimization, impurity profiling, and quality control. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Bromo-1-methylcyclohexene, a key intermediate in various synthetic pathways. The following sections present a comparative analysis of reversed-phase and normal-phase HPLC methods, supported by hypothetical experimental data and detailed protocols.
The selection of an appropriate HPLC method is contingent on the specific analytical objectives, such as routine purity assessment, identification of isomeric impurities, or the separation of polar byproducts. This guide will explore three distinct methods to address these varying analytical challenges.
Hypothetical Reaction Mixture Composition
To provide a realistic comparison, we will consider a hypothetical reaction mixture for the synthesis of this compound, which may contain the following components:
-
This compound: The target analyte.
-
1-Methylcyclohexene: Unreacted starting material.
-
N-Bromosuccinimide (NBS): Brominating agent.
-
Succinimide: A common byproduct of reactions involving NBS.
-
3-Bromo-1-methylcyclohexene: A potential isomeric impurity.
-
Dibromomethylcyclohexane: A potential over-brominated byproduct.
Quantitative Data Summary
The performance of three distinct HPLC methods in separating the components of the hypothetical reaction mixture is summarized below. The data highlights the strengths of each method in terms of retention and resolution.
Table 1: Method 1 - Reversed-Phase HPLC with C18 Column
| Compound | Retention Time (min) | Resolution (Rs) |
| Succinimide | 2.5 | - |
| N-Bromosuccinimide (NBS) | 3.1 | 3.2 |
| 1-Methylcyclohexene | 5.8 | 12.1 |
| 3-Bromo-1-methylcyclohexene | 8.2 | 8.5 |
| This compound | 9.5 | 4.1 |
| Dibromomethylcyclohexane | 11.8 | 6.9 |
Table 2: Method 2 - Reversed-Phase HPLC with Phenyl-Hexyl Column
| Compound | Retention Time (min) | Resolution (Rs) |
| Succinimide | 2.2 | - |
| N-Bromosuccinimide (NBS) | 2.8 | 3.0 |
| 1-Methylcyclohexene | 6.5 | 14.8 |
| 3-Bromo-1-methylcyclohexene | 9.1 | 9.2 |
| This compound | 10.2 | 3.5 |
| Dibromomethylcyclohexane | 12.5 | 6.1 |
Table 3: Method 3 - Normal-Phase HPLC with Cyano Column
| Compound | Retention Time (min) | Resolution (Rs) |
| 1-Methylcyclohexene | 3.2 | - |
| Dibromomethylcyclohexane | 4.5 | 5.8 |
| 3-Bromo-1-methylcyclohexene | 5.8 | 4.9 |
| This compound | 6.9 | 3.8 |
| N-Bromosuccinimide (NBS) | 9.2 | 7.5 |
| Succinimide | 11.5 | 6.7 |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols serve as a starting point for method development and can be optimized based on specific instrumentation and sample characteristics.
Method 1: Reversed-Phase HPLC with C18 Column
This method is a widely applicable approach for the separation of non-polar to moderately polar compounds.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-1 min: 40% A
-
1-15 min: 40% to 90% A
-
15-17 min: 90% A
-
17-18 min: 90% to 40% A
-
18-20 min: 40% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture 1:100 in acetonitrile.
Method 2: Reversed-Phase HPLC with Phenyl-Hexyl Column
The phenyl-hexyl stationary phase offers alternative selectivity, particularly for compounds with aromatic or unsaturated systems.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: An isocratic mixture of 70% Methanol and 30% Water.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dilute the reaction mixture 1:100 in methanol.
Method 3: Normal-Phase HPLC with Cyano Column
Normal-phase chromatography is advantageous for separating non-polar compounds and isomers.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Cyano, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of n-Hexane (A) and Isopropanol (B).
-
0-1 min: 98% A, 2% B
-
1-12 min: 2% to 10% B
-
12-14 min: 10% B
-
14-15 min: 10% to 2% B
-
15-18 min: 2% B
-
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 15 µL
-
Sample Preparation: Dilute the reaction mixture 1:100 in n-hexane.
Visualizing the HPLC Method Selection Workflow
The selection of an optimal HPLC method is a logical process that can be visualized as a workflow. The following diagram illustrates the decision-making process based on the analytical requirements.
Caption: Workflow for selecting an HPLC method.
Conclusion
The analysis of this compound reaction mixtures can be effectively achieved using various HPLC methods. Reversed-phase chromatography, particularly with a C18 column, offers a robust and versatile approach for routine analysis.[2] For challenging separations, a phenyl-hexyl column can provide alternative selectivity. Normal-phase chromatography is a powerful tool for the resolution of isomeric impurities, which can be difficult to separate under reversed-phase conditions. The choice of the most suitable method will depend on the specific requirements of the analysis, including the need for high resolution of key impurities and compatibility with the sample matrix. The provided protocols and comparative data serve as a valuable resource for developing and implementing effective analytical strategies for this compound and related compounds.
References
comparative analysis of Suzuki coupling yields with different boronic acids and 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predicting and Optimizing Suzuki-Miyaura Cross-Coupling Reactions.
Performance Comparison with Different Boronic Acids
The yield of the Suzuki-Miyaura reaction is influenced by several factors, including the nature of the boronic acid, the palladium catalyst, the base, and the solvent system. Below is a qualitative and quantitative comparison based on general reactivity trends in Suzuki couplings.
Table 1: Predicted Comparative Yields for the Suzuki Coupling of 6-Bromo-1-methylcyclohexene with Various Boronic Acids
| Boronic Acid Type | Example Boronic Acid | Predicted Yield Range (%) | Key Considerations |
| Arylboronic Acids | Phenylboronic Acid | 70-95 | Generally high-yielding. Electron-donating or -withdrawing groups on the aromatic ring can influence reaction rates but yields are typically robust. Steric hindrance from ortho-substituents may lower yields. |
| 4-Methoxyphenylboronic Acid | 75-98 | Electron-donating groups can sometimes accelerate the transmetalation step, leading to excellent yields. | |
| 4-Trifluoromethylphenylboronic Acid | 65-90 | Electron-withdrawing groups can also participate effectively, though reaction conditions may require optimization. | |
| Vinylboronic Acids | Vinylboronic Acid | 60-85 | Generally good yields, but the stability of the vinylboronic acid can be a factor. The use of potassium vinyltrifluoroborate is a common and effective alternative. |
| Alkylboronic Acids | Methylboronic Acid | 40-75 | Often more challenging than with aryl or vinylboronic acids due to the potential for β-hydride elimination. The use of specialized ligands and reaction conditions is often necessary to achieve good yields. |
Experimental Protocols: A Generalized Approach
A general and robust protocol for the Suzuki-Miyaura coupling of a vinyl bromide like this compound with a boronic acid is detailed below. This procedure is a composite of standard practices in the field and should be optimized for each specific boronic acid.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, THF, often with a co-solvent of water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the this compound (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) is added via syringe.
-
The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C with vigorous stirring.
-
The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Experimental Workflow
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted in the following diagram.
This guide serves as a foundational resource for researchers embarking on the synthesis of substituted cyclohexene (B86901) derivatives via the Suzuki-Miyaura reaction. While specific yields will invariably depend on the precise conditions and reagents employed, the principles and protocols outlined herein provide a robust starting point for successful and efficient C-C bond formation.
Safety Operating Guide
Navigating the Disposal of 6-Bromo-1-methylcyclohexene: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of 6-Bromo-1-methylcyclohexene is governed by its classification as a halogenated organic compound. Adherence to the following steps is crucial for ensuring safety and compliance with hazardous waste regulations.
Step 1: Waste Identification and Classification
This compound is classified as a halogenated organic waste due to the presence of bromine.[1][2] This classification is critical as it dictates the segregation and disposal pathway. Halogenated organic wastes are typically incinerated at high temperatures in specially designed hazardous waste incinerators.[1]
Step 2: Waste Segregation
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.
-
Dedicated Waste Container: Collect this compound and any materials contaminated with it in a designated, clearly labeled, and chemically compatible waste container.[3]
-
Labeling: The container must be labeled "Halogenated Organic Waste" and should list all chemical constituents, including this compound.[3][4]
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.[4][5] Furthermore, do not combine with other waste streams such as acids, bases, or oxidizers.[4][5]
Step 3: Storage of Waste
Proper storage of the segregated waste is essential to maintain a safe laboratory environment.
-
Container Integrity: Ensure the waste container is in good condition and is kept tightly sealed when not in use to prevent the release of vapors.[3][4]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.
Step 4: Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Engage a Professional Service: Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash. Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup and disposal.
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal facility.[6]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general considerations for halogenated organic waste.
| Parameter | Guideline | Source |
| Halogen Content Threshold | > 2% for classification as halogenated waste | [2] |
| pH of Acceptable Mixtures | Between 5.5 and 9.5 for some commingled solvent waste | [5] |
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following protocol should be followed:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure maximum ventilation.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.
-
Collect the Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling 6-Bromo-1-methylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6-Bromo-1-methylcyclohexene. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
I. Hazard Identification and Quantitative Data
This compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] Inhalation may lead to symptoms such as headache, dizziness, and nausea.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁Br | [2] |
| Molecular Weight | 175.07 g/mol | [2] |
| Physical State | Liquid | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 94 - 96 °C / 201.2 - 204.8 °F (for a related compound) | [3] |
| Hazards | Flammable liquid and vapor.[1] Causes skin irritation.[1][4] Causes serious eye irritation.[1][4] May cause respiratory irritation.[1][5] |
II. Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of PPE is selected.[6][7] The minimum required PPE includes:
-
Eye and Face Protection : Chemical safety goggles that meet ANSI Z87 standards are required.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection : A flame-retardant lab coat is essential.[9] For tasks with a high potential for splashes, a chemically resistant apron over the lab coat is recommended.[7] Long pants and closed-toe shoes are mandatory.[8]
-
Hand Protection : Due to the nature of halogenated organic compounds, appropriate chemical-resistant gloves are critical. Nitrile gloves may be suitable for incidental contact, but for prolonged handling, heavier-duty gloves such as neoprene or butyl rubber are recommended.[10][11][12] Always inspect gloves for any signs of degradation or perforation before use.[13]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.
III. Operational Plan: Step-by-Step Guidance
A. Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][9] The container should be kept tightly closed.[5][9] Grounding and bonding of the container and receiving equipment are necessary to prevent static discharge.[5] Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]
B. Handling and Use
-
Preparation : Ensure a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment : Don all required PPE as outlined in Section II.
-
Dispensing : Use only non-sparking tools and explosion-proof equipment.[5] When transferring, ground and bond all containers to prevent static electricity buildup.
-
Procedure : Conduct all work within a certified chemical fume hood to minimize inhalation exposure.[5] Avoid contact with eyes, skin, and clothing.[5]
-
Contingency : Have appropriate spill cleanup materials (inert absorbent material) readily available.[5]
C. Spill Management
-
Evacuation : In case of a large spill, evacuate the immediate area.
-
Control : Remove all sources of ignition.[5]
-
Containment : Use an inert absorbent material to contain the spill.[5]
-
Cleanup : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[5]
-
Ventilation : Ensure the area is well-ventilated during and after the cleanup.
D. Disposal Plan
-
Waste Characterization : this compound waste is considered hazardous.[1]
-
Containerization : Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal : Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[5][14] Do not dispose of it down the drain.[14]
IV. Workflow Diagram
Caption: Safe handling workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | C7H11Br | CID 300313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. uah.edu [uah.edu]
- 7. allanchem.com [allanchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sjsu.edu [sjsu.edu]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
